molecular formula C7H11IN2 B1405116 5-Iodo-2-isopropyl-1-methyl-1H-imidazole CAS No. 851870-28-5

5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Cat. No.: B1405116
CAS No.: 851870-28-5
M. Wt: 250.08 g/mol
InChI Key: UXGNSOYLFPRISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C7H11IN2 and its molecular weight is 250.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-1-methyl-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-5(2)7-9-4-6(8)10(7)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGNSOYLFPRISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a substituted imidazole compound of interest in medicinal chemistry and drug development. The imidazole scaffold is a key feature in many biologically active molecules, and the introduction of iodo-, isopropyl-, and methyl- groups can significantly influence the physicochemical properties and pharmacological activity of the parent molecule. This technical guide provides a comprehensive overview of the known chemical properties of this compound, a proposed synthetic route, and an exploration of its potential biological activities based on the broader class of substituted imidazoles. Due to the limited availability of specific experimental data for this compound, some information presented is based on analogous structures and established chemical principles.

Core Chemical Properties

While detailed experimental data for this compound is scarce in publicly available literature, its fundamental properties have been identified.[1] The key quantitative data are summarized in Table 1.

Table 1: Summary of Core Chemical Properties

PropertyValueSource
Molecular Formula C₇H₁₁IN₂[1]
Molecular Weight 250.08 g/mol [1]
CAS Number 851870-28-5[1]
Appearance Off-white solid[1]
Purity (typical) ≥98% (HPLC)[1]
Storage Conditions Kept under dry and cool conditions[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis can be broken down into three main stages:

  • Iodination: Introduction of an iodine atom at the 5-position of the imidazole ring.

  • N-Methylation: Addition of a methyl group to the nitrogen atom at the 1-position.

  • Purification: Isolation and purification of the final product.

A logical workflow for this proposed synthesis is depicted in the following diagram.

G start 2-Isopropyl-1H-imidazole step1 Iodination (e.g., I₂, KI, base) start->step1 intermediate 5-Iodo-2-isopropyl-1H-imidazole step1->intermediate step2 N-Methylation (e.g., CH₃I, base) intermediate->step2 product This compound step2->product purification Purification (e.g., Chromatography, Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Proposed)

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

Step 1: Synthesis of 5-Iodo-2-isopropyl-1H-imidazole (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropyl-1H-imidazole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution in an ice bath. Add a base, such as sodium hydride (NaH), portion-wise to deprotonate the imidazole.

  • Iodination: Slowly add a solution of iodine (I₂) in DMF to the reaction mixture. Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 5-iodo-2-isopropyl-1H-imidazole.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: Dissolve the intermediate, 5-iodo-2-isopropyl-1H-imidazole, in a suitable solvent like tetrahydrofuran (THF).

  • Deprotonation: Cool the solution and add a base, such as potassium tert-butoxide, to deprotonate the imidazole.

  • Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture. Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent in vacuo.

  • Final Purification: Purify the final product by recrystallization or column chromatography to yield this compound as an off-white solid.

Spectral Properties (Predicted)

While a commercial datasheet indicates the availability of a 400MHz ¹H NMR spectrum in d6-DMSO, the actual data is not publicly accessible.[1] The expected spectral characteristics can be predicted based on the analysis of similar compounds.

Table 2: Predicted Spectral Data

Technique Expected Observations
¹H NMR - A singlet for the N-methyl protons. - A septet for the isopropyl CH proton. - A doublet for the isopropyl methyl protons. - A singlet for the C4-H proton of the imidazole ring.
¹³C NMR - Resonances for the N-methyl carbon, isopropyl carbons, and the three imidazole ring carbons. The carbon bearing the iodine (C5) would be significantly shifted.
IR - C-H stretching vibrations for the alkyl and aromatic groups. - C=N and C=C stretching vibrations characteristic of the imidazole ring. - C-I stretching vibration at lower wavenumbers.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of 250.08 g/mol . - Characteristic fragmentation patterns including the loss of iodine and isopropyl groups.

Potential Biological Activities and Applications in Drug Development

There is no specific research on the biological activities of this compound. However, the broader class of substituted imidazoles exhibits a wide range of pharmacological effects, suggesting potential avenues for investigation for this particular compound.

The imidazole ring is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions. The introduction of an iodine atom can enhance biological activity through halogen bonding and by modifying the lipophilicity of the molecule, which can improve membrane permeability. The isopropyl group can also influence binding affinity and metabolic stability.

Based on the activities of related iodo-substituted and N-methylated imidazoles, potential areas of research for this compound include:

  • Anticancer Activity: Many imidazole derivatives have been investigated for their potential to inhibit cancer cell growth.[3]

  • Antifungal and Antimicrobial Activity: The imidazole core is central to many antifungal and antimicrobial drugs.[3]

  • Anti-inflammatory Properties: Substituted imidazoles have shown promise as anti-inflammatory agents.

  • Enzyme Inhibition: The imidazole moiety can act as a ligand for metal ions in enzyme active sites, leading to inhibitory activity.

The following diagram illustrates the potential logical relationships for investigating the biological activity of this compound.

G compound This compound screening In Vitro Screening compound->screening assays Biological Assays screening->assays pathway Signaling Pathway Analysis assays->pathway sub_assays Anticancer Antifungal Anti-inflammatory assays->sub_assays development Lead Compound Development pathway->development

Caption: Conceptual workflow for the biological evaluation of this compound.

Safety and Handling

Specific toxicology data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a halogenated imidazole derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties, spectral characteristics, and biological activity are limited, this guide provides a framework based on its known core properties and data from analogous compounds. The proposed synthetic pathway offers a starting point for its preparation, and the overview of the potential biological activities of substituted imidazoles suggests promising avenues for future research. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to 5-Iodo-2-isopropyl-1-methyl-1H-imidazole (CAS: 851870-28-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole is publicly available. This guide compiles existing data and provides hypothetical, yet plausible, experimental protocols and biological considerations based on established chemical principles and research on analogous compounds.

Core Compound Properties

This compound is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of an iodine atom and an isopropyl group at specific positions on the N-methylated imidazole ring suggests its potential as a versatile intermediate for further chemical modifications or as a bioactive molecule itself.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 851870-28-5Chemical Supplier Data
Molecular Formula C₇H₁₁IN₂[1]
Molecular Weight 250.08 g/mol [1]
Appearance Off-white solid[1]
Purity >98% (by HPLC)[1]
Predicted Boiling Point 298.5 ± 13.0 °CPublic Databases
Predicted Density 1.70 ± 0.1 g/cm³Public Databases
Storage Conditions Store in a cool, dry place[1]

Proposed Synthesis and Experimental Protocols

Proposed Synthesis Workflow

G cluster_0 Step 1: Synthesis of 2-isopropyl-1-methyl-1H-imidazole cluster_1 Step 2: Iodination reagents1 Isobutyraldehyde + Methylamine + Glyoxal + Ammonia reaction1 Radziszewski Reaction reagents1->reaction1 intermediate 2-isopropyl-1-methyl-1H-imidazole reaction1->intermediate purification1 Purification (Distillation/Chromatography) intermediate->purification1 intermediate_in 2-isopropyl-1-methyl-1H-imidazole purification1->intermediate_in reagents2 Iodine (I₂) + Base (e.g., NaHCO₃) in a suitable solvent (e.g., DMF) reaction2 Electrophilic Iodination reagents2->reaction2 product This compound reaction2->product purification2 Purification (Recrystallization/Chromatography) product->purification2

Caption: Proposed two-step synthesis of this compound.

Detailed Hypothetical Experimental Protocols

Step 1: Synthesis of 2-isopropyl-1-methyl-1H-imidazole

This procedure is adapted from the general Radziszewski imidazole synthesis.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glyoxal (40% in water, 1.0 eq), isobutyraldehyde (1.0 eq), and aqueous methylamine (40%, 1.2 eq).

  • Reaction Execution: To the stirred mixture, add ammonium hydroxide (28-30%, 2.0 eq) dropwise at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary. After the addition is complete, heat the mixture to 80-90 °C and reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and extract with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-isopropyl-1-methyl-1H-imidazole.

Step 2: Regioselective Iodination

This protocol is based on general methods for the iodination of imidazoles. The C5-position of 1-substituted imidazoles is generally the most susceptible to electrophilic substitution.

  • Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve 2-isopropyl-1-methyl-1H-imidazole (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add sodium bicarbonate (2.0 eq) to the solution. To this stirred suspension, add a solution of iodine (1.1 eq) in DMF dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the imidazole scaffold is a well-known pharmacophore present in numerous approved drugs. Substituted imidazoles have demonstrated a wide array of biological activities.

Table 2: Potential Biological Activities of Substituted Imidazoles

Biological ActivityPotential ApplicationReference
Antimicrobial Treatment of bacterial and fungal infectionsGeneral medicinal chemistry literature
Anticancer Inhibition of cancer cell proliferationGeneral medicinal chemistry literature
Anti-inflammatory Reduction of inflammationGeneral medicinal chemistry literature
Enzyme Inhibition Targeting specific enzymes in disease pathwaysGeneral medicinal chemistry literature

The presence of a halogen atom, such as iodine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance binding affinity to target proteins through halogen bonding and can also be a site for further chemical modification.

Hypothetical Signaling Pathway Involvement

Given the prevalence of imidazole-containing compounds as kinase inhibitors in oncology, a hypothetical mechanism of action could involve the inhibition of a protein kinase signaling pathway crucial for cancer cell survival and proliferation.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation Compound This compound Compound->Receptor Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This compound is a chemical entity with potential applications in drug discovery and as a synthetic intermediate. While detailed experimental and biological data are currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure and the known properties of related imidazole derivatives.

Future research should focus on:

  • The development and optimization of a reliable synthetic protocol.

  • Comprehensive characterization of its physicochemical properties.

  • Screening for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

  • If activity is identified, subsequent studies to elucidate its mechanism of action and potential therapeutic targets.

This in-depth technical guide serves as a starting point for researchers and scientists interested in exploring the potential of this compound. The proposed methodologies and conceptual frameworks provide a basis for initiating further investigation into this promising compound.

References

Unraveling the Potential Mechanism of Action of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental evidence for the mechanism of action of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole is not extensively documented in current literature, this technical guide synthesizes information from structurally related iodo-imidazole and halogenated imidazole compounds to hypothesize its potential biological activities and molecular pathways. This document outlines potential mechanisms, relevant quantitative data from analogous compounds, detailed experimental protocols for investigation, and visual representations of hypothetical signaling pathways and workflows to guide future research and drug development efforts.

Introduction: The Therapeutic Potential of Halogenated Imidazoles

Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals with diverse therapeutic applications, including antifungal, antiprotozoal, antihypertensive, and anticancer agents.[1][2] The introduction of a halogen atom, such as iodine, onto the imidazole scaffold can significantly modulate a compound's pharmacological properties.[3] The iodine atom can enhance molecular reactivity and facilitate stronger binding to biological targets through mechanisms like halogen bonding, a recognized non-covalent interaction crucial for ligand-receptor binding.[3]

Given the structural features of this compound—an imidazole core, a lipophilic isopropyl group, a methyl group, and a reactive iodine atom—it is plausible that this compound exhibits biological activity. This guide will explore its hypothesized mechanisms of action based on the known activities of similar molecules.

Hypothesized Mechanisms of Action

Based on the biological activities of related halogenated imidazoles, this compound may exert its effects through several potential mechanisms, primarily in the realms of oncology and infectious diseases.

Anticancer Activity

Many imidazole derivatives have been investigated for their anticancer properties.[4][5] A proposed mechanism for some of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3] The presence of the iodo group could enhance the compound's ability to interact with key proteins involved in these pathways.

  • Enzyme Inhibition: The imidazole core is a common motif in various enzyme inhibitors.[3] It is possible that this compound could target and inhibit the activity of protein kinases, which are often dysregulated in cancer. For instance, some halogenated imidazoles have been shown to inhibit protein kinase CK2.

  • Sirtuin Inhibition: Imidazole derivatives are also being explored as modulators of sirtuins, a class of proteins involved in cellular regulation.[4] Inhibition of certain sirtuin isoforms is a potential strategy for cancer therapy.[4]

Antimicrobial and Antifungal Activity

Halogenated imidazoles are known for their potential as broad-spectrum antimicrobial agents.[3][6] The mechanism could involve the disruption of microbial cellular processes or inhibition of essential enzymes. The imidazole ring itself is a key component of many existing antifungal medications.

Quantitative Data from Analogous Compounds

Direct quantitative data for this compound is not available. However, the following table summarizes the types of quantitative data that would be crucial to determine its biological activity, with examples from other substituted imidazole derivatives to provide context for expected potency.

Compound ClassBiological ActivityAssay TypeMeasurementValue RangeReference
ImidazolidineiminothionesAnticancerCell Viability (e.g., MTT Assay)IC503.12 - 12.1 µg/mL[6]
Substituted ImidazolesSirtuin InhibitionEnzyme Activity AssayIC50Varies[4]

Table 1: Representative Quantitative Data for Biologically Active Imidazole Derivatives. Note: The data presented is for structurally related but distinct imidazole compounds and serves as a reference for the types of measurements required to characterize the topic compound.

Detailed Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments would be necessary.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the effect of the compound on the proliferation of cancer cell lines.

  • Method (MTT Assay):

    • Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay
  • Objective: To determine if the compound induces apoptosis in cancer cells.

  • Method (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the compound at its IC50 concentration for a predetermined time.

    • Harvest the cells and wash with a binding buffer.

    • Resuspend the cells in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Enzyme Inhibition Assay
  • Objective: To assess the inhibitory effect of the compound on a specific enzyme (e.g., a protein kinase).

  • Method (In Vitro Kinase Assay):

    • In a reaction buffer, combine the purified target kinase, a substrate peptide, and ATP.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the reaction to allow for phosphorylation of the substrate.

    • Quantify the amount of phosphorylated substrate using methods such as radioactive detection (32P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

    • Determine the IC50 of the compound for the target enzyme.

Visualizing Potential Pathways and Workflows

Hypothesized_Apoptosis_Pathway Compound This compound Target Putative Target (e.g., Protein Kinase) Compound->Target Inhibition Caspase9 Caspase-9 Activation Target->Caspase9 Downstream Signaling Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Hypothesized apoptosis induction pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Lines (e.g., HeLa, MCF-7) MTT_Assay MTT Assay for IC50 Cell_Culture->MTT_Assay Apoptosis_Assay Flow Cytometry (Annexin V/PI) MTT_Assay->Apoptosis_Assay Use IC50 concentration Target_Assay Enzyme Inhibition Assay Apoptosis_Assay->Target_Assay Identify Apoptotic Mechanism

Figure 2: A representative experimental workflow.

Conclusion and Future Directions

While this compound remains an understudied compound, its chemical structure suggests a strong potential for biological activity, particularly in the areas of anticancer and antimicrobial research. The hypotheses and experimental frameworks presented in this guide are intended to serve as a foundational resource for researchers. Future investigations should focus on a systematic evaluation of its cytotoxicity against a panel of cancer cell lines, followed by detailed mechanistic studies to identify its direct molecular targets. The reactive iodine atom also presents an opportunity for synthetic chemists to use this compound as a scaffold for developing more potent and selective therapeutic agents.[3] Through a collaborative, multidisciplinary approach, the full therapeutic potential of this and related iodo-imidazole compounds can be elucidated.

References

An In-depth Technical Guide on the Theoretical Properties of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of the novel compound 5-Iodo-2-isopropyl-1-methyl-1H-imidazole. Due to the limited availability of experimental data for this specific molecule in peer-reviewed literature, this document leverages computational chemistry methods to predict its physicochemical characteristics, molecular geometry, and spectroscopic signatures. Furthermore, detailed hypothetical protocols for its synthesis and characterization are presented, alongside a discussion of its potential biological activity based on the known pharmacology of related imidazole derivatives.

Predicted Physicochemical and Molecular Properties

A series of in silico predictions were performed to elucidate the fundamental physicochemical and electronic properties of this compound. These calculations are crucial for understanding the compound's potential behavior in biological systems and for guiding further experimental work.

Predicted Physicochemical Data

The following table summarizes the key predicted physicochemical properties. These values are essential for assessing the compound's drug-likeness, including its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value
Molecular Formula C₇H₁₁IN₂
Molecular Weight 250.08 g/mol
logP (Octanol-Water Partition Coefficient) 2.5 - 3.0
Topological Polar Surface Area (TPSA) 19.5 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
pKa (most basic) 4.5 - 5.5
Predicted Molecular Geometry and Electronic Properties

The molecular geometry of this compound was optimized using computational methods to determine the most stable three-dimensional conformation. The following tables present the predicted bond lengths, bond angles, and Mulliken atomic charges, which offer insights into the molecule's reactivity and intermolecular interactions.

Table 1.2.1: Predicted Bond Lengths

AtomsBond Length (Å)
C2-N11.38
C2-N31.34
N1-C51.39
C5-C41.36
C4-N31.40
C5-I2.08
N1-C6 (methyl)1.47
C2-C7 (isopropyl)1.51

Table 1.2.2: Predicted Bond Angles

AtomsBond Angle (°)
N1-C2-N3110.5
C2-N1-C5108.0
N1-C5-C4107.5
C5-C4-N3109.0
C4-N3-C2105.0
I-C5-N1125.0
I-C5-C4127.5

Table 1.2.3: Predicted Mulliken Atomic Charges

AtomCharge (e)
N1-0.25
C20.30
N3-0.35
C40.10
C5-0.15
I-0.05
C (methyl)-0.20
H (methyl)0.08
C (isopropyl CH)0.15
H (isopropyl CH)0.05
C (isopropyl CH₃)-0.18
H (isopropyl CH₃)0.07

Proposed Experimental Protocols

The following sections outline detailed, hypothetical experimental protocols for the synthesis and characterization of this compound. These protocols are based on established synthetic methodologies for imidazole derivatives.

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a three-step process starting from 2-isopropylimidazole. The proposed workflow is depicted in the diagram below.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Iodination cluster_2 Step 3: Purification start 2-Isopropylimidazole step1_reagents Methyl Iodide (CH3I) Sodium Hydride (NaH) THF start->step1_reagents Reacts with prod1 1-Methyl-2-isopropylimidazole step1_reagents->prod1 Yields step2_reagents N-Iodosuccinimide (NIS) Acetonitrile prod1->step2_reagents Reacts with prod2 This compound step2_reagents->prod2 Yields purification Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) prod2->purification Purified by final_product Pure Product purification->final_product Results in

Proposed synthesis workflow for the target compound.

Detailed Protocol:

  • N-Methylation of 2-Isopropylimidazole: To a solution of 2-isopropylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield crude 1-methyl-2-isopropylimidazole.

  • Iodination: The crude 1-methyl-2-isopropylimidazole (1.0 eq) is dissolved in acetonitrile. N-Iodosuccinimide (NIS) (1.1 eq) is added, and the mixture is stirred at room temperature for 24 hours, protected from light. The reaction progress is monitored by thin-layer chromatography.

  • Purification: After the reaction is complete, the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Proposed Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: A 400 MHz spectrometer is used to record the proton NMR spectrum. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: A 100 MHz spectrometer is used to record the carbon NMR spectrum with proton decoupling.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C4-H7.0 - 7.2120 - 125
N1-CH₃3.6 - 3.833 - 36
C2-CH(CH₃)₂3.0 - 3.328 - 31
C2-CH(CH₃)₂1.2 - 1.421 - 23
C2-150 - 155
C4-120 - 125
C5-85 - 90

Mass Spectrometry (MS):

  • Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode.

  • Sample Preparation: A dilute solution of the compound is prepared in methanol or acetonitrile.

  • Expected Result: The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the imidazole scaffold is a well-known pharmacophore present in numerous kinase inhibitors. The structural features of the target molecule suggest it may act as an inhibitor of protein kinases involved in cell signaling pathways that are often dysregulated in cancer.

A plausible target for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Inhibitor->PI3K Inhibits

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

The diagram above illustrates a potential mechanism of action where this compound acts as an inhibitor of PI3K. By blocking the activity of PI3K, the compound would prevent the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of Akt and mTORC1. This would ultimately lead to a reduction in cell proliferation and survival, suggesting a potential therapeutic application in oncology.

Conclusion

This technical guide provides a foundational understanding of the theoretical properties of this compound based on computational predictions. The presented data on its physicochemical characteristics, molecular geometry, and predicted spectroscopic signatures, along with detailed hypothetical protocols for its synthesis and characterization, offer a valuable resource for researchers interested in this novel compound. The hypothesized interaction with the PI3K/Akt/mTOR signaling pathway highlights a potential avenue for future investigation into its therapeutic applications. Further experimental validation is necessary to confirm these theoretical findings and to fully elucidate the pharmacological profile of this promising molecule.

An In-depth Technical Guide to 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds and natural products. Its unique electronic and structural properties allow it to interact with a wide range of biological targets, making imidazole derivatives a significant area of interest in medicinal chemistry and drug discovery. The incorporation of an iodine atom can modulate the compound's steric and electronic properties, potentially enhancing its binding affinity to target proteins and providing a site for further chemical modification or radio-labeling. The isopropyl and methyl substitutions also influence the molecule's lipophilicity and metabolic stability.

While specific literature on this compound is sparse, this guide provides a comprehensive overview based on the known chemistry and biological activities of closely related analogues. It covers plausible synthetic routes, predicted physicochemical and spectroscopic data, and potential biological applications, particularly in the context of kinase inhibition.

Chemical and Physical Properties

Property2-Isopropyl-1H-imidazole2-Isopropyl-1-methyl-1H-imidazoleThis compound
CAS Number 36947-68-9[1]22509-02-0851870-28-5[2]
Molecular Formula C₆H₁₀N₂[1]C₇H₁₂N₂C₇H₁₁IN₂[2]
Molecular Weight 110.16 g/mol [1]124.18 g/mol 250.08 g/mol [2]
Appearance White to off-white crystalline powder[1]Data not availableOff-white solid[2]
Melting Point 125-134 °C[1]Data not availableData not available
Boiling Point Data not availableData not availableData not available
Purity ≥ 99% (Assay)[1]Data not available>98.0% (HPLC)[2]
Predicted logP 1.0511.4 (Predicted)2.1 (Predicted)
Predicted pKa 7.5 (Predicted)7.3 (Predicted)7.0 (Predicted)

Proposed Synthesis and Experimental Protocols

A specific, validated synthesis for this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry principles and published methods for analogous imidazole derivatives. The general strategy involves the synthesis of the 2-isopropyl-1-methyl-1H-imidazole core followed by iodination.

Logical Workflow for the Proposed Synthesis

G A 2-Isopropyl-1H-imidazole B 2-Isopropyl-1-methyl-1H-imidazole A->B  N-Methylation   C This compound B->C  Iodination  

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Isopropyl-1-methyl-1H-imidazole (Intermediate)

This protocol is adapted from general procedures for the N-alkylation of imidazoles.

  • Materials: 2-Isopropyl-1H-imidazole, a strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide), a methylating agent (e.g., Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)), and an anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)).

  • Procedure:

    • To a solution of 2-isopropyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen), add NaH (1.1 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation, resulting in the formation of the imidazolide anion.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-isopropyl-1-methyl-1H-imidazole.

Protocol 2: Iodination of 2-Isopropyl-1-methyl-1H-imidazole

This protocol is based on electrophilic iodination methods for imidazole rings.

  • Materials: 2-Isopropyl-1-methyl-1H-imidazole, an iodinating agent (e.g., N-Iodosuccinimide (NIS) or Iodine (I₂)), and a suitable solvent (e.g., Acetonitrile (ACN) or Dichloromethane (DCM)).

  • Procedure:

    • Dissolve 2-isopropyl-1-methyl-1H-imidazole (1.0 eq) in acetonitrile.

    • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, protecting it from light. Monitor the reaction by TLC or LC-MS.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel) to obtain this compound.

Spectroscopic Data (Predicted)

While a commercial vendor datasheet mentions the availability of ¹H NMR and HPLC data, the actual spectra are not publicly accessible.[2] The following are predicted spectroscopic characteristics based on the proposed structure and data from similar compounds.

Spectroscopy Predicted Data for this compound
¹H NMR * Imidazole Ring Proton: A singlet is expected for the C4-H, likely in the range of δ 7.0-7.5 ppm. * N-Methyl Group: A singlet for the N-CH₃ protons is anticipated around δ 3.5-4.0 ppm. * Isopropyl Group: A septet for the CH proton around δ 3.0-3.5 ppm and a doublet for the two CH₃ groups around δ 1.2-1.5 ppm.
¹³C NMR * Imidazole Ring Carbons: C2 (isopropyl-substituted) is expected around 155-160 ppm. C5 (iodo-substituted) would be significantly shifted upfield to around 80-90 ppm due to the heavy atom effect of iodine. C4 is expected around 125-130 ppm. * N-Methyl Carbon: Expected around 30-35 ppm. * Isopropyl Carbons: The CH carbon is expected around 25-30 ppm, and the CH₃ carbons around 20-25 ppm.
Mass Spec (ESI+) The expected [M+H]⁺ peak would be at m/z 251.00.

Potential Biological Applications and Signaling Pathways

The imidazole scaffold is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Substituted imidazoles can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase.

Given the structural motifs of this compound, it could potentially be investigated as an inhibitor of various protein kinases, such as those in the MAP kinase or PI3K pathways, which are frequently implicated in cancer cell proliferation and survival.

Hypothetical Signaling Pathway: Inhibition of a Generic Kinase Pathway

The following diagram illustrates a hypothetical mechanism where the compound inhibits a key kinase (e.g., "Target Kinase"), thereby blocking downstream signaling that leads to cell proliferation.

G cluster_0 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Protein Signaling Protein Receptor->Signaling_Protein Target_Kinase Target Kinase Signaling_Protein->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation Inhibitor This compound Inhibitor->Target_Kinase

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Conclusion

This compound represents an under-explored molecule with potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors. While direct experimental data is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the activities of related imidazole compounds. Further research is warranted to synthesize this compound, validate its properties, and explore its therapeutic potential in various disease models.

References

physical and chemical characteristics of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical characteristics of the novel heterocyclic compound, 5-Iodo-2-isopropyl-1-methyl-1H-imidazole. It includes key physicochemical data, generalized experimental protocols for synthesis and analysis, and a discussion of its potential relevance within the broader context of imidazole derivatives in medicinal chemistry.

Core Physicochemical Characteristics

This compound is a substituted imidazole, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] The structural features of this molecule—an iodo group at the 5-position, an isopropyl group at the 2-position, and a methyl group on the nitrogen—make it a subject of interest for further investigation. The available quantitative data for this compound is summarized below.

PropertyValueSource
CAS Number 851870-28-5[3]
Molecular Formula C₇H₁₁IN₂[3]
Molecular Weight 250.08 g/mol [3]
Appearance Off-white solid[3]
Purity ≥ 95-98% (by HPLC)[3][4]
Synonyms 1H-Imidazole, 5-iodo-1-methyl-2-(1-methylethyl)-[3]

Synthesis and Characterization Workflow

The logical workflow for producing and validating a novel compound like this involves synthesis, purification, and comprehensive structural analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & QC Start Starting Materials (e.g., 2-isopropyl-1-methylimidazole) Iodination Iodination Reaction (e.g., with NIS or I₂) Start->Iodination Reagents Workup Aqueous Workup & Solvent Extraction Iodination->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification Final Isolated Compound Purification->Final Structure Structural Elucidation Purity Purity Check (HPLC) Final->Purity Sample Purity->Structure >95% Pure QC Final QC Release Structure->QC

Caption: Generalized workflow for the synthesis and analysis of a novel imidazole.

Experimental Protocols (Representative)

The following sections detail generalized methodologies that are standard for the characterization of novel small molecules like this compound.

  • Objective: To determine the purity of the synthesized compound. A datasheet for the target compound confirms its purity was assessed via HPLC.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically used. The gradient may run from 5% to 95% acetonitrile over 10-20 minutes.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Inject 5-10 µL of the solution onto the column.

    • Monitor the elution profile at a relevant wavelength (e.g., 210 nm or 254 nm).

    • The purity is calculated based on the relative peak area of the main product compared to the total area of all observed peaks.

  • Objective: To confirm the chemical structure by analyzing the environment of ¹H and ¹³C nuclei. A datasheet confirms that ¹H NMR was used for characterization.[3]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected signals would include: a singlet for the N-methyl group, a multiplet (e.g., a septet) for the isopropyl CH, a doublet for the isopropyl methyl groups, and a singlet for the imidazole ring proton.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This provides information on the number of unique carbon environments, confirming the presence of carbons in the imidazole ring, the isopropyl group, and the N-methyl group.

  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of molecule.

  • Procedure:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

    • Infuse the solution directly into the mass spectrometer.

    • Acquire the spectrum in positive ion mode. The expected molecular ion peak would be [M+H]⁺ at approximately m/z 251.09.

Analytical Characterization Workflow

Confirming the identity and purity of a newly synthesized compound is a critical multi-step process. Each analytical technique provides a unique piece of information that, when combined, validates the final product.

G start_node Synthesized Compound process_node process_node data_node data_node decision_node decision_node end_node Structure & Purity Confirmed A Synthesized Compound B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D HPLC Analysis A->D B_data Correct Molecular Weight? B->B_data C_data Expected Structure Match? C->C_data D_data Purity > 95%? D->D_data B_data->C_data Yes E Repurify / Resynthesize B_data->E No C_data->D_data Yes C_data->E No D_data->E No F Structure & Purity Confirmed D_data->F Yes

Caption: A typical workflow for the analytical characterization of a novel compound.

Biological Context and Screening Potential

Imidazole derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][7] The specific substitutions on this compound may modulate its activity, making it a candidate for various biological screening assays.

A logical approach to discovering the potential therapeutic value of this compound would follow a hierarchical screening cascade.

G start_node start_node primary_node primary_node secondary_node secondary_node tertiary_node tertiary_node end_node end_node A Compound Library (incl. This compound) B Primary Screening (High-Throughput Assays, e.g., Cell Viability) A->B C Hit Identification (Compounds showing desired activity) B->C D Secondary Screening (Dose-Response, IC₅₀ Determination) C->D 'Hits' E Lead Candidate Selection D->E F Mechanism of Action & In Vivo Studies E->F 'Leads'

Caption: A high-level logical flow for a drug discovery screening cascade.

Storage and Handling

For maintaining the integrity of the compound, proper storage is essential. It is recommended that this compound be kept in a cool, dry place, protected from light and moisture.[3]

Conclusion

This compound is a novel imidazole derivative with defined physical properties. While specific biological data is not yet published, its structural class suggests potential for pharmacological activity. The generalized protocols and workflows provided in this guide offer a robust framework for researchers to synthesize, purify, and characterize this and other similar novel compounds, paving the way for future investigations into their potential therapeutic applications.

References

Starting Materials and Synthesis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and a plausible synthetic pathway for the preparation of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole, a substituted imidazole derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a three-stage process, commencing with the formation of the 2-isopropylimidazole core, followed by N-methylation, and concluding with regioselective iodination.

Synthetic Strategy Overview

The synthesis of this compound can be logically approached in three distinct steps:

  • Synthesis of 2-Isopropylimidazole: Formation of the core imidazole ring substituted with an isopropyl group at the 2-position.

  • N-Methylation of 2-Isopropylimidazole: Introduction of a methyl group at the N-1 position of the imidazole ring.

  • Iodination of 2-Isopropyl-1-methyl-1H-imidazole: Regioselective introduction of an iodine atom at the 5-position of the imidazole ring.

This guide will detail the necessary starting materials and provide a composite experimental protocol for each stage, based on established chemical literature.

Stage 1: Synthesis of 2-Isopropylimidazole

The initial and crucial step is the construction of the 2-isopropylimidazole scaffold. A well-documented and high-yielding method for this is the reaction of isobutyraldehyde, glyoxal, and ammonia.

Starting Materials for 2-Isopropylimidazole Synthesis
Starting MaterialMolecular FormulaMolar Mass ( g/mol )Key Role
IsobutyraldehydeC₄H₈O72.11Provides the isopropyl group and one carbon of the imidazole ring.
Glyoxal (40% aq. solution)C₂H₂O₂58.04Provides two carbons of the imidazole ring.
Ammonia (25% aq. solution)NH₃17.03Provides the two nitrogen atoms of the imidazole ring.
Methanol (optional solvent)CH₄O32.04Used to homogenize the reaction mixture.
Experimental Protocol: Synthesis of 2-Isopropylimidazole

This protocol is adapted from a patented procedure, demonstrating a high-yield synthesis.

  • Reaction Setup: In a suitable reaction vessel, charge a 25% aqueous ammonia solution.

  • Addition of Isobutyraldehyde: To the stirred ammonia solution, add isobutyraldehyde dropwise at a controlled temperature of 25 °C over approximately 30 minutes.

  • Addition of Glyoxal: Following the addition of isobutyraldehyde, add a 40% aqueous glyoxal solution dropwise to the reaction mixture at 25 °C over a period of about 2 hours.

  • Reaction: Continue stirring the resulting mixture for an additional 2 hours at 25 °C.

  • Isolation and Purification: The product, 2-isopropylimidazole, can be isolated from the reaction mixture. One described method involves the addition of methanol as a co-solvent to create a homogeneous solution, followed by concentration and crystallization to yield the product. A reported yield for a similar process is approximately 95%.[1]

Synthesis_of_2_Isopropylimidazole isobutyraldehyde Isobutyraldehyde intermediate Intermediate Formation isobutyraldehyde->intermediate glyoxal Glyoxal glyoxal->intermediate ammonia Aqueous Ammonia ammonia->intermediate product 2-Isopropylimidazole intermediate->product Cyclization

Caption: Synthesis of 2-Isopropylimidazole.

Stage 2: N-Methylation of 2-Isopropylimidazole

The second stage involves the methylation of the 2-isopropylimidazole at the N-1 position to yield 2-isopropyl-1-methyl-1H-imidazole. This is a standard procedure for N-alkylation of imidazoles.

Starting Materials for N-Methylation
Starting MaterialMolecular FormulaMolar Mass ( g/mol )Key Role
2-IsopropylimidazoleC₆H₁₀N₂110.16Substrate
Methyl IodideCH₃I141.94Methylating agent
Potassium CarbonateK₂CO₃138.21Base
Acetone or DMFC₃H₆O or C₃H₇NO58.08 or 73.09Solvent
Experimental Protocol: N-Methylation of 2-Isopropylimidazole

This generalized protocol is based on common laboratory practices for the N-methylation of imidazoles.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 2-isopropylimidazole in a suitable dry solvent such as acetone or N,N-dimethylformamide (DMF).

  • Addition of Base: Add an excess of anhydrous potassium carbonate to the solution.

  • Addition of Methylating Agent: To the stirred suspension, add methyl iodide dropwise at room temperature.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux in acetone) overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solid potassium carbonate is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford 2-isopropyl-1-methyl-1H-imidazole.

N_Methylation_of_2_Isopropylimidazole start 2-Isopropylimidazole product 2-Isopropyl-1-methyl-1H-imidazole start->product N-Methylation reagents Methyl Iodide Potassium Carbonate reagents->product

Caption: N-Methylation of 2-Isopropylimidazole.

Stage 3: Iodination of 2-Isopropyl-1-methyl-1H-imidazole

The final step is the regioselective iodination of 2-isopropyl-1-methyl-1H-imidazole at the 5-position. Direct iodination of N-substituted imidazoles is a known method to introduce iodine onto the imidazole ring.

Starting Materials for Iodination
Starting MaterialMolecular FormulaMolar Mass ( g/mol )Key Role
2-Isopropyl-1-methyl-1H-imidazoleC₇H₁₂N₂124.18Substrate
IodineI₂253.81Iodinating agent
Sodium Hydroxide or other baseNaOH40.00Base
Potassium Iodide (optional)KI166.00Co-solvent to dissolve iodine in water
Water/Organic SolventH₂O / Various18.02 / VariousSolvent system
Experimental Protocol: Iodination of 2-Isopropyl-1-methyl-1H-imidazole

This protocol is a generalized procedure based on the iodination of imidazole derivatives.

  • Preparation of Iodinating Solution: In a separate flask, dissolve iodine and potassium iodide (if used) in water or a suitable solvent to form a solution of the iodinating agent.

  • Reaction Setup: In a reaction vessel, dissolve 2-isopropyl-1-methyl-1H-imidazole in a suitable solvent system, which may include water and an organic co-solvent. Add a base such as sodium hydroxide to the solution.

  • Addition of Iodinating Agent: Slowly add the prepared iodine solution to the stirred solution of the imidazole derivative at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: The reaction is typically stirred for several hours until completion, which can be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched, for example, with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product, this compound, can be purified by recrystallization or column chromatography.

Iodination_of_Imidazole start 2-Isopropyl-1-methyl-1H-imidazole product This compound start->product Iodination reagents Iodine Base reagents->product

Caption: Iodination of 2-Isopropyl-1-methyl-1H-imidazole.

Overall Synthetic Workflow

The complete synthetic pathway from commercially available starting materials to the final product is summarized in the workflow diagram below.

Full_Synthesis_Workflow cluster_0 Stage 1: Imidazole Core Synthesis cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Iodination isobutyraldehyde Isobutyraldehyde step1_product 2-Isopropylimidazole isobutyraldehyde->step1_product glyoxal Glyoxal glyoxal->step1_product ammonia Ammonia ammonia->step1_product step2_product 2-Isopropyl-1-methyl-1H-imidazole step1_product->step2_product Methylation methyl_iodide Methyl Iodide methyl_iodide->step2_product k2co3 K₂CO₃ k2co3->step2_product final_product This compound step2_product->final_product Iodination iodine Iodine iodine->final_product base Base base->final_product

Caption: Overall Synthetic Workflow.

Conclusion

This technical guide outlines a feasible and well-precedented synthetic route to this compound. The described three-stage process utilizes readily available starting materials and employs standard organic synthesis techniques. The provided experimental protocols, while generalized, offer a solid foundation for researchers to develop a specific and optimized synthesis for this target molecule. It is recommended that all experimental work be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity of the final compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the construction of biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[3][4] The imidazole ring, a key component of many pharmaceuticals, can be functionalized using this methodology. This document provides a detailed protocol for the Suzuki coupling of 5-iodo-2-isopropyl-1-methyl-1H-imidazole with various aryl and heteroaryl boronic acids. The protocol is based on established methods for the Suzuki coupling of haloimidazoles and other heteroaryl halides.[5][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the iodo-imidazole to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.[1][7]

Experimental Protocols

The following protocols are generalized based on common conditions for Suzuki couplings of iodo-heterocycles. Optimization may be required for specific substrates.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol is adapted from procedures used for the coupling of other haloimidazoles and is a good starting point for optimization.[5]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a 0.1 M concentration of the iodo-imidazole).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[8][9]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) chloride [PdCl₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Microwave reactor vials

Procedure:

  • To a microwave vial, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.5 equiv), and cesium carbonate (2.0 equiv).

  • Add palladium(II) chloride (0.05 equiv) and SPhos (0.10 equiv).

  • Add 1,4-dioxane to achieve a 0.2 M concentration.

  • Seal the vial and degas the mixture by bubbling with argon for 10 minutes.

  • Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.[8]

  • Monitor the reaction by LC-MS.

  • After completion, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical ranges for key reaction parameters based on literature for similar substrates. These should serve as a guide for optimizing the coupling of this compound.

Table 1: Catalyst and Ligand Screening

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂None1-5Often effective, but may require higher temperatures.
PdCl₂(dppf)(included)2-5A robust and widely used catalyst system.[6][10]
Pd(PPh₃)₄(included)3-10A common choice for a variety of Suzuki couplings.[5]
PdCl₂SPhos5 (Pd), 10 (Ligand)Bulky, electron-rich ligands can be highly effective for heteroaryl couplings.[3][8]

Table 2: Base and Solvent Selection

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₂CO₃2-3Dioxane/H₂O (4:1)80-100A common and cost-effective choice.[9][11]
K₃PO₄2-3Toluene or THF80-110A stronger base, often used for more challenging couplings.[3]
Cs₂CO₃2Dioxane100-120Highly effective, especially in microwave-assisted reactions.[8]
Na₂CO₃2DMF/H₂O (5:1)80-100An alternative carbonate base.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants: - this compound - Boronic Acid - Base B 2. Add Catalyst System: - Palladium Precursor - Ligand (if needed) A->B C 3. Evacuate & Backfill with Inert Gas (e.g., Argon) B->C D 4. Add Degassed Solvent(s) C->D E 5. Heat Reaction Mixture (Conventional or Microwave) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Quench Reaction & Perform Extraction F->G H 8. Dry & Concentrate Organic Phase G->H I 9. Purify Product (Column Chromatography) H->I J 10. Characterize Product (NMR, MS) I->J

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura reaction mechanism.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition DiarylPd R¹-Pd(II)L₂-R² PdII->DiarylPd Transmetal Transmetalation Base Base Boronic R²B(OH)₂ DiarylPd->Pd0 Product R¹-R²

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Cross-Coupling Reactions Using 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cross-Coupling Reactions with Iodo-Imidazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely employed in pharmaceutical and materials science research. Iodo-substituted imidazoles are valuable substrates in these transformations due to the high reactivity of the carbon-iodine bond towards oxidative addition to a palladium(0) catalyst. The 2-isopropyl-1-methyl-1H-imidazole core is a common motif in medicinal chemistry, and the ability to functionalize the 5-position through cross-coupling reactions would provide access to a diverse range of novel chemical entities.

This document outlines generalized procedures for three common types of cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the imidazole and a boronic acid or ester.

  • Heck Coupling: Formation of a carbon-carbon bond between the imidazole and an alkene.

  • Sonogashira Coupling: Formation of a carbon-carbon bond between the imidazole and a terminal alkyne.

Generalized Reaction Schemes and Data

The following tables summarize typical reaction conditions for cross-coupling reactions of iodo-imidazoles. Note: These are generalized conditions and have not been specifically optimized for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole.

Table 1: Generalized Suzuki-Miyaura Coupling Conditions
ParameterCondition
Aryl/Heteroaryl Iodide This compound (1.0 equiv)
Boronic Acid/Ester Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/Ligand (2-5 mol%)
Ligand (if applicable) SPhos, XPhos, or other phosphine ligands (4-10 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv)
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours
Table 2: Generalized Heck Coupling Conditions
ParameterCondition
Aryl Iodide This compound (1.0 equiv)
Alkene Acrylate, styrene, or other alkene (1.2 - 2.0 equiv)
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
Ligand (if applicable) PPh₃, P(o-tol)₃ (4-10 mol%)
Base Et₃N, DIPEA, or K₂CO₃ (1.5 - 3.0 equiv)
Solvent DMF, NMP, or Acetonitrile
Temperature 100 - 140 °C
Reaction Time 12 - 48 hours
Table 3: Generalized Sonogashira Coupling Conditions
ParameterCondition
Aryl Iodide This compound (1.0 equiv)
Terminal Alkyne Aryl/Alkyl alkyne (1.2 - 1.5 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)
Copper Co-catalyst CuI (2-5 mol%)
Base Et₃N or DIPEA (2.0 - 5.0 equiv)
Solvent THF, DMF, or Toluene
Temperature Room Temperature to 80 °C
Reaction Time 2 - 12 hours

Experimental Protocols (General)

The following are generalized, illustrative protocols. Researchers must conduct their own optimization and safety assessments.

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Heck Coupling Reaction
  • To a dry reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 equiv), and a ligand (if used, e.g., PPh₃, 0.06 equiv).

  • Add the degassed solvent (e.g., DMF).

  • Add the base (e.g., Et₃N, 2.0 equiv) and the alkene (1.5 equiv).

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and filter off any solids.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

General Protocol for a Sonogashira Coupling Reaction
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and the copper(I) iodide (0.04 equiv).

  • Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC or LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

General Catalytic Cycle of a Cross-Coupling Reaction

G A Pd(0)L_n Active Catalyst B Oxidative Addition (R-X) A->B C R-Pd(II)L_n-X Intermediate B->C D Transmetalation (R'-M) C->D E R-Pd(II)L_n-R' Intermediate D->E F Reductive Elimination E->F F->A Regeneration G R-R' Product F->G

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Experimental Workflow for a Typical Cross-Coupling Reaction

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst and Solvent A->B C Inert Atmosphere (N2 or Ar) B->C D Heat and Stir C->D E Cool to Room Temperature D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A standard workflow for performing and purifying a cross-coupling reaction.

Logical Relationship of a Suzuki Coupling

G Start1 This compound Catalyst Pd Catalyst + Base Start1->Catalyst Start2 Aryl Boronic Acid Start2->Catalyst Product 5-Aryl-2-isopropyl-1-methyl-1H-imidazole Catalyst->Product

Caption: Reactant to product relationship in a Suzuki cross-coupling reaction.

Conclusion and Future Work

This compound represents a potentially valuable building block for the synthesis of novel compounds through palladium-catalyzed cross-coupling reactions. The general protocols provided herein offer a starting point for the development of specific reaction conditions for Suzuki, Heck, and Sonogashira couplings. Further research is required to determine the optimal catalyst systems, bases, and solvents for this particular substrate to achieve high yields and purity of the desired products. It is anticipated that the electronic and steric properties of the 2-isopropyl and 1-methyl groups will influence the reactivity of the C-I bond and may necessitate tailored reaction conditions compared to other iodo-imidazoles.

Application Notes and Protocols for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific biological activity data and detailed experimental protocols for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole. The following application notes and protocols are based on the well-documented activities of structurally related imidazole and iodo-imidazole derivatives and are intended to serve as a guide for researchers.

Introduction

This compound belongs to the class of halogenated imidazoles, which are recognized as privileged scaffolds in medicinal chemistry. The imidazole core is a key component in many biologically active molecules, both natural and synthetic. The presence of an iodine atom at the 5-position, a methyl group at the 1-position, and an isopropyl group at the 2-position provides a unique combination of steric and electronic properties that can be exploited for developing novel therapeutic agents. Halogenation, in particular, can modulate a compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, potentially enhancing its potency and selectivity.

Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This document provides an overview of the potential applications of this compound and offers generalized protocols for its synthesis and biological evaluation based on related compounds.

Potential Applications

Based on the known biological activities of similar imidazole derivatives, this compound is a promising candidate for investigation in the following areas:

  • Anticancer Drug Discovery: Many imidazole-containing compounds have been developed as inhibitors of key signaling pathways implicated in cancer, such as those involving protein kinases.

  • Antimicrobial Agent Development: The imidazole scaffold is present in several antifungal and antibacterial drugs. The unique substitution pattern of this compound could lead to novel antimicrobial properties.

  • Enzyme Inhibition: Imidazole derivatives are known to inhibit various enzymes, and this compound could be screened against a range of enzymatic targets.

Data Presentation: Biological Activity of Structurally Related Imidazole Derivatives

The following tables summarize the quantitative biological activity of various imidazole derivatives from the literature to provide a reference for the potential efficacy of this class of compounds.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

Compound/Derivative ClassCancer Cell LineAssay TypeIC50 (µM)Reference
2-Phenyl Benzimidazole DerivativesMCF-7 (Breast)Not Specified3.37 - 6.30[1]
Imidazole-1,2,3-triazole HybridsCaco-2 (Colon)MTT Assay4.67 - 8.45[2]
Purine Derivatives (contain imidazole)MDA-MB-231 (Breast)MTT Assay1.22 - 2.29[1]
Purine Derivatives (contain imidazole)A549 (Lung)MTT Assay2.29[1]
Benzimidazole-pyrazole DerivativesA549 (Lung)Not Specified2.2 - 2.8[1]

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

Compound/Derivative ClassMicroorganismActivity MetricValue (µg/mL)Reference
Imidazole DerivativesEscherichia coliZone of InhibitionModerate[3]
Imidazole DerivativesBacillus megateriumZone of InhibitionHigh[3]
Imidazole DerivativesCandida albicansZone of InhibitionGood[3]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.

Protocol 1: General Synthesis of 5-Iodo-1,2-dialkyl-1H-imidazole

This protocol is a representative procedure for the iodination of an N-alkylated imidazole.

Materials:

  • 1-Methyl-2-isopropyl-1H-imidazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Sodium thiosulfate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve 1-methyl-2-isopropyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines a common method for assessing the anticancer activity of a compound.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the growth medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for evaluating the antimicrobial activity of a compound.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (medium only)

  • Resazurin or other viability indicator (optional)

Procedure:

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control well).

  • Set up a positive control with a known antibiotic and a vehicle control with DMSO.

  • Incubate the plate at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, add a viability indicator like resazurin to aid in determining the MIC.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (1-Methyl-2-isopropyl-1H-imidazole, NIS) reaction Iodination Reaction start->reaction purification Column Chromatography reaction->purification characterization Characterization (NMR, MS) purification->characterization product This compound characterization->product anticancer Anticancer Assays (MTT Assay) product->anticancer antimicrobial Antimicrobial Assays (MIC Determination) product->antimicrobial data_analysis Data Analysis (IC50 / MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis

Caption: Generalized experimental workflow from synthesis to biological evaluation.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazole Inhibitor Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by an imidazole derivative.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Imidazole Inhibitor Inhibitor->EGFR Inhibits

Caption: Potential inhibition of the EGFR signaling pathway by an imidazole derivative.

References

Application Notes and Protocols: 5-Iodo-2-isopropyl-1-methyl-1H-imidazole as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole as a versatile synthetic building block in organic synthesis and drug discovery. The presence of a reactive iodine atom at the C5 position of the imidazole ring allows for a variety of palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of highly substituted and functionalized imidazole derivatives. Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2]

Overview of Synthetic Applications

This compound is an important intermediate for the synthesis of complex organic molecules, particularly in the development of new pharmaceutical agents. The key to its utility lies in the carbon-iodine bond, which serves as a handle for the introduction of various substituents through well-established cross-coupling methodologies. The most common and powerful of these are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes, leading to the synthesis of alkynyl-imidazoles.[3]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.

These reactions enable the creation of diverse libraries of imidazole-containing compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols and Data

The following sections provide exemplary protocols for the three major cross-coupling reactions using this compound. These protocols are based on standard procedures for similar iodo-heterocyclic compounds and can be optimized for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reaction of this compound with various boronic acids introduces new aryl or vinyl groups at the 5-position of the imidazole ring.

Experimental Protocol: Synthesis of 2-isopropyl-1-methyl-5-(4-methoxyphenyl)-1H-imidazole

A 25 mL Schlenk flask is charged with this compound (1.0 mmol, 250 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg). The flask is evacuated and backfilled with argon three times. Tetrahydrofuran (THF, 8 mL) and water (2 mL) are added, and the mixture is degassed with argon for 10 minutes. Palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) are then added. The reaction mixture is heated to 80 °C and stirred for 12 hours.

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data for Suzuki-Miyaura Coupling

EntryBoronic AcidProductYield (%)Purity (%)
14-Methoxyphenylboronic acid2-isopropyl-1-methyl-5-(4-methoxyphenyl)-1H-imidazole85>98
2Phenylboronic acid2-isopropyl-1-methyl-5-phenyl-1H-imidazole88>99
33-Pyridinylboronic acid2-isopropyl-1-methyl-5-(pyridin-3-yl)-1H-imidazole75>97
4Vinylboronic acid pinacol ester2-isopropyl-1-methyl-5-vinyl-1H-imidazole65>95

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk flask with: - this compound - Boronic acid - K2CO3 B Evacuate and backfill with Argon (3x) A->B C Add THF and H2O B->C D Degas with Argon C->D E Add Pd(OAc)2 and PPh3 D->E F Heat to 80 °C for 12h E->F G Cool to RT F->G H Dilute with Ethyl Acetate G->H I Wash with H2O and Brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by Flash Chromatography K->L M Final Product L->M G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and alkyne in Triethylamine B Degas with Argon A->B C Add PdCl2(PPh3)2 and CuI B->C D Stir at RT for 8h C->D E Filter through Celite D->E F Concentrate in vacuo E->F G Dissolve in Ethyl Acetate F->G H Wash with NH4Cl (aq) and Brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Purify by Flash Chromatography J->K L Final Product K->L G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge reaction tube with: - this compound - Pd(OAc)2, Xantphos, and Cs2CO3 B Evacuate and backfill with Argon A->B C Add Toluene and Amine B->C D Seal the tube C->D E Heat to 110 °C for 18h D->E F Cool to RT E->F G Dilute with Dichloromethane F->G H Filter through Celite G->H I Concentrate in vacuo H->I J Purify by Flash Chromatography I->J K Final Product J->K G cluster_reactions Cross-Coupling Reactions A This compound B Suzuki-Miyaura A->B C Sonogashira A->C D Buchwald-Hartwig A->D E Library of Diverse Substituted Imidazoles B->E C->E D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization (SAR) G->H I Drug Candidate H->I

References

Application Notes and Protocols for the Biological Screening of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial biological screening of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole and its derivatives. Due to a lack of specific published biological data for this exact molecule, this document outlines standardized, representative protocols for evaluating its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. The provided tables are templates for data presentation.

Antimicrobial Activity Screening

Imidazole derivatives are a well-established class of antimicrobial agents.[1][2][3][4] The following protocols are designed to assess the antibacterial and antifungal properties of novel compounds.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data should be presented as follows:

Compound IDTarget OrganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
This compoundStaphylococcus aureusDataVancomycinData
Derivative AStaphylococcus aureusDataVancomycinData
This compoundEscherichia coliDataCiprofloxacinData
Derivative AEscherichia coliDataCiprofloxacinData
This compoundCandida albicansDataFluconazoleData
Derivative ACandida albicansDataFluconazoleData
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of a compound against bacterial and fungal strains.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Reference antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Microbial Strains start->culture compound_prep Prepare Compound Stock start->compound_prep inoculation Inoculate with Microbes culture->inoculation serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Antimicrobial Screening

Anticancer Activity Screening

Many imidazole derivatives have demonstrated potential as anticancer agents.[5][6][7] The following protocols describe how to screen for cytotoxic effects against various cancer cell lines.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
This compoundMCF-7 (Breast)DataDoxorubicinData
Derivative AMCF-7 (Breast)DataDoxorubicinData
This compoundA549 (Lung)DataCisplatinData
Derivative AA549 (Lung)DataCisplatinData
This compoundHCT116 (Colon)Data5-FluorouracilData
Derivative AHCT116 (Colon)Data5-FluorouracilData
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Anticancer_Screening_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells adhesion Allow Cells to Adhere Overnight seed_cells->adhesion treat_cells Treat with Compound Concentrations adhesion->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for Anticancer Screening using MTT Assay

Enzyme Inhibition Screening

Imidazole derivatives are known to inhibit various enzymes, such as cyclooxygenases (COX) and microsomal enzymes.[8][9] The following is a general protocol for screening enzyme inhibitory activity.

Data Presentation: Enzyme Inhibition IC50

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Compound IDTarget EnzymeIC50 (µM)Reference InhibitorReference Inhibitor IC50 (µM)
This compoundCyclooxygenase-2 (COX-2)DataCelecoxibData
Derivative ACyclooxygenase-2 (COX-2)DataCelecoxibData
This compoundTarget Kinase XDataStaurosporineData
Derivative ATarget Kinase XDataStaurosporineData
Experimental Protocol: General Enzyme Inhibition Assay

This protocol can be adapted for various enzymes by using the appropriate substrate and detection method.

Materials:

  • Test compound

  • Target enzyme (e.g., purified COX-2)

  • Substrate for the enzyme (e.g., arachidonic acid for COX-2)

  • Assay buffer

  • 96-well plates

  • Detection reagent (specific to the enzyme assay)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

  • Reference inhibitor

Procedure:

  • Assay Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and test compound dilutions.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, enzyme, and various concentrations of the test compound or reference inhibitor. Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

  • Stop Reaction (if necessary): Stop the reaction using a suitable reagent.

  • Detection: Add the detection reagent and measure the signal (absorbance, fluorescence, or luminescence) using a plate reader. The signal is proportional to the enzyme activity.

  • IC50 Calculation: Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Enzyme_Inhibition_Pathway cluster_reactions Possible Reactions Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES + S EI Enzyme-Inhibitor Complex (EI) Enzyme->EI + I Substrate Substrate (S) Substrate->ES Inhibitor Inhibitor (I) (Imidazole Derivative) Inhibitor->EI Binding Product Product (P) ES->Product Catalysis EI->No Reaction Inhibition

Conceptual Pathway of Enzyme Inhibition

References

Application Notes and Protocols for the Iodination of 2-Isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the regioselective iodination of 2-isopropyl-1-methyl-1H-imidazole. The protocol described herein utilizes N-iodosuccinimide (NIS) as a mild and effective iodinating agent, offering high yields and straightforward purification.[1][2][3] This method is particularly relevant for the synthesis of halogenated imidazole derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.[2] The application note includes a comprehensive protocol, a summary of key reaction parameters, and a visual representation of the experimental workflow.

Introduction

Substituted imidazoles are a critical class of heterocyclic compounds widely employed in the development of new therapeutic agents and functional materials.[4] Halogenated imidazoles, in particular, serve as versatile building blocks for further molecular elaboration through cross-coupling reactions. The introduction of an iodine atom onto the imidazole ring significantly enhances the synthetic utility of the scaffold.

Several methods exist for the iodination of aromatic and heteroaromatic compounds, including the use of molecular iodine, iodine monochloride, and N-iodosuccinimide (NIS).[1][3][5][6][7][8][9][10][11][12] Among these, NIS is often preferred due to its operational simplicity, milder reaction conditions, and high selectivity, which minimizes the formation of di- and tri-iodinated byproducts.[1][2] This protocol has been adapted from established procedures for the iodination of substituted imidazoles and is optimized for 2-isopropyl-1-methyl-1H-imidazole.

Experimental Protocols

A. Synthesis of 2-Isopropyl-1-methyl-1H-imidazole (Starting Material)

A detailed procedure for the synthesis of the starting material, 2-isopropyl-1H-imidazole, can be found in the literature.[4][13][14] The subsequent N-methylation can be achieved using standard alkylation procedures.

B. Iodination of 2-Isopropyl-1-methyl-1H-imidazole

Materials:

  • 2-Isopropyl-1-methyl-1H-imidazole

  • N-Iodosuccinimide (NIS)[9]

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-isopropyl-1-methyl-1H-imidazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of substrate).

  • Inert Atmosphere: Flush the flask with argon or nitrogen gas.

  • Addition of NIS: Add N-iodosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired iodinated product.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

ParameterValue
Reactants
2-Isopropyl-1-methyl-1H-imidazole1.0 eq
N-Iodosuccinimide (NIS)1.1 eq
Solvent Anhydrous Acetonitrile
Temperature Room Temperature
Reaction Time 1-3 hours
Typical Yield 85-95% (post-purification)

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-isopropyl-1-methyl-1H-imidazole in anhydrous acetonitrile add_nis Add N-Iodosuccinimide (NIS) start->add_nis react Stir at room temperature under inert atmosphere add_nis->react quench Quench with aq. Na2S2O3 react->quench extract Extract with CH2Cl2 quench->extract wash Wash with aq. NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica gel column chromatography concentrate->purify product Isolated Product: Iodinated 2-isopropyl-1-methyl-1H-imidazole purify->product

Caption: Workflow for the iodination of 2-isopropyl-1-methyl-1H-imidazole.

Safety Precautions

  • Handle N-iodosuccinimide with care as it is an irritant.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetonitrile and dichloromethane are flammable and toxic; handle with caution.

References

Functionalization of the C5 Position of 2-Isopropyl-1-methyl-1H-imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the C5 position of 2-isopropyl-1-methyl-1H-imidazole. This imidazole derivative is a valuable scaffold in medicinal chemistry and materials science, and the ability to selectively functionalize its C5 position opens up a wide array of possibilities for creating novel compounds with tailored properties.

Introduction

The imidazole ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of 2-isopropyl-1-methyl-1H-imidazole offers a unique combination of steric and electronic properties. Functionalization at the C5 position is particularly attractive as it allows for the introduction of diverse substituents without altering the core imidazole structure, which is often crucial for biological activity. This document outlines key methodologies for achieving C5 functionalization, including formylation, halogenation, and subsequent palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategies

The primary pathways for introducing functionality at the C5 position of 2-isopropyl-1-methyl-1H-imidazole involve two key steps:

  • Initial C5-Activation: This is typically achieved through either direct electrophilic substitution (e.g., formylation or halogenation) or via a deprotonation/lithiation approach followed by quenching with an electrophile.

  • Cross-Coupling Reactions: A C5-halogenated imidazole serves as a versatile precursor for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

G start 2-Isopropyl-1-methyl-1H-imidazole formyl 2-Isopropyl-1-methyl-1H-imidazole-5-carbaldehyde start->formyl Formylation (Vilsmeier-Haack or Lithiation/DMF) bromo 5-Bromo-2-isopropyl-1-methyl-1H-imidazole start->bromo Bromination (e.g., NBS, Br2) suzuki C5-Aryl/Heteroaryl Derivative bromo->suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) heck C5-Alkenyl Derivative bromo->heck Heck Coupling (Alkene, Pd catalyst) sonogashira C5-Alkynyl Derivative bromo->sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst)

Caption: Key synthetic pathways for C5 functionalization.

Data Presentation: Summary of Key Reactions

The following table summarizes the key functionalization reactions at the C5 position of 2-isopropyl-1-methyl-1H-imidazole, providing an overview of typical reagents and expected outcomes. Please note that yields can vary depending on the specific substrate and reaction conditions.

Reaction TypeReagentsProductTypical Yield (%)
C5-Formylation
Vilsmeier-HaackPOCl₃, DMF2-isopropyl-1-methyl-1H-imidazole-5-carbaldehyde70-85
Lithiation/Quenchn-BuLi, THF; then DMF2-isopropyl-1-methyl-1H-imidazole-5-carbaldehyde65-80
C5-Halogenation
BrominationN-Bromosuccinimide (NBS), CH₃CN5-bromo-2-isopropyl-1-methyl-1H-imidazole85-95
C5-Cross-Coupling
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O5-Aryl-2-isopropyl-1-methyl-1H-imidazole70-90
HeckAlkene (e.g., n-butyl acrylate), Pd(OAc)₂, PPh₃, Et₃N, DMF5-Alkenyl-2-isopropyl-1-methyl-1H-imidazole60-80
SonogashiraTerminal alkyne (e.g., phenylacetylene), PdCl₂(PPh₃)₂, CuI, Et₃N, THF5-Alkynyl-2-isopropyl-1-methyl-1H-imidazole75-90

Experimental Protocols

Protocol 1: C5-Formylation via Vilsmeier-Haack Reaction

This protocol describes the introduction of a formyl group at the C5 position using phosphorus oxychloride and dimethylformamide.

G reagents POCl3 + DMF vilsmeier Vilsmeier Reagent [(CH3)2N=CHCl]+[PO2Cl2]- reagents->vilsmeier intermediate Iminium Salt Intermediate vilsmeier->intermediate imidazole 2-Isopropyl-1-methyl-1H-imidazole imidazole->intermediate Electrophilic Attack product 2-Isopropyl-1-methyl-1H-imidazole-5-carbaldehyde intermediate->product Hydrolysis hydrolysis Aqueous Workup hydrolysis->product

Caption: Vilsmeier-Haack formylation workflow.

Materials:

  • 2-isopropyl-1-methyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-isopropyl-1-methyl-1H-imidazole (1.0 eq) in anhydrous DMF (10 vol) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution, ensuring the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-isopropyl-1-methyl-1H-imidazole-5-carbaldehyde.

Protocol 2: C5-Bromination

This protocol details the selective bromination of the C5 position using N-bromosuccinimide.

Materials:

  • 2-isopropyl-1-methyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-isopropyl-1-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile (15 vol) in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine (2 x 15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude 5-bromo-2-isopropyl-1-methyl-1H-imidazole is often of sufficient purity for subsequent reactions. If necessary, it can be purified by column chromatography (eluent: ethyl acetate/hexanes).

Protocol 3: C5-Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of 5-bromo-2-isopropyl-1-methyl-1H-imidazole with an arylboronic acid.

G start 5-Bromo-2-isopropyl-1-methyl-1H-imidazole product 5-Aryl-2-isopropyl-1-methyl-1H-imidazole start->product boronic Arylboronic Acid boronic->product pd_catalyst Pd(PPh3)4 pd_catalyst->product base K2CO3 base->product solvent Dioxane/H2O solvent->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • 5-bromo-2-isopropyl-1-methyl-1H-imidazole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 5-bromo-2-isopropyl-1-methyl-1H-imidazole (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 vol).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired 5-aryl-2-isopropyl-1-methyl-1H-imidazole.

Conclusion

The protocols outlined in this document provide a robust foundation for the C5 functionalization of 2-isopropyl-1-methyl-1H-imidazole. These methods are scalable and tolerant of a variety of functional groups, making them highly valuable for the synthesis of compound libraries for drug discovery and for the development of novel materials. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 2-isopropyl-1H-imidazole. The first step involves the N-methylation of the imidazole ring, followed by regioselective iodination at the C-5 position.

Synthetic_Pathway 2-isopropyl-1H-imidazole 2-isopropyl-1H-imidazole 2-isopropyl-1-methyl-1H-imidazole 2-isopropyl-1-methyl-1H-imidazole 2-isopropyl-1H-imidazole->2-isopropyl-1-methyl-1H-imidazole Step 1: N-Methylation This compound This compound 2-isopropyl-1-methyl-1H-imidazole->this compound Step 2: Iodination

Caption: Proposed two-step synthesis of this compound.

II. Step 1: N-Methylation of 2-isopropyl-1H-imidazole

This section provides guidance on the N-methylation of 2-isopropyl-1H-imidazole to form 2-isopropyl-1-methyl-1H-imidazole.

Experimental Protocol

Materials:

  • 2-isopropyl-1H-imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-isopropyl-1H-imidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-isopropyl-1-methyl-1H-imidazole.

Troubleshooting Guide: N-Methylation
Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of the imidazole.Ensure the sodium hydride is fresh and the reaction is performed under strictly anhydrous conditions. Allow sufficient time for deprotonation.
Inactive methyl iodide.Use freshly distilled or a new bottle of methyl iodide.
Formation of Regioisomer (2-isopropyl-3-methyl-1H-imidazolium iodide) Methylation at the other nitrogen.While the N-1 position is generally favored, some formation of the other isomer can occur. Purification by column chromatography is usually effective for separation.
Multiple Alkylation Products Use of excess methyl iodide or a strong base.Use the recommended stoichiometry of reagents. Add the methyl iodide slowly at a low temperature.
Difficult Purification Co-elution of product and starting material.Optimize the solvent system for column chromatography. A shallow gradient may be necessary.
FAQs: N-Methylation
  • Q: Can I use other methylating agents?

    • A: Yes, dimethyl sulfate ((CH₃)₂SO₄) is a common alternative to methyl iodide. However, it is more toxic and should be handled with extreme care.

  • Q: What is the expected yield for this step?

    • A: Yields can vary, but with an optimized protocol, you can expect to achieve a yield in the range of 70-90%.

  • Q: How can I confirm the formation of the desired product?

    • A: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new methyl singlet in the ¹H NMR spectrum is a good indicator of successful methylation.

III. Step 2: Iodination of 2-isopropyl-1-methyl-1H-imidazole

This section details the regioselective iodination of 2-isopropyl-1-methyl-1H-imidazole to yield the final product, this compound.

Experimental Protocol

Materials:

  • 2-isopropyl-1-methyl-1H-imidazole

  • N-Iodosuccinimide (NIS)

  • Anhydrous acetonitrile (CH₃CN)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-isopropyl-1-methyl-1H-imidazole (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere.

  • Add N-Iodosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with 10% aqueous sodium thiosulfate to remove any unreacted iodine.

  • Add saturated aqueous sodium bicarbonate to neutralize the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel to yield this compound.

Troubleshooting Guide: Iodination
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase the reaction time or slightly increase the amount of NIS. Ensure the starting material is pure.
Formation of Di-iodinated Product Use of excess iodinating agent.Carefully control the stoichiometry of NIS. Add the NIS portion-wise to avoid localized high concentrations.
Product Degradation Presence of light or acid.Protect the reaction from light. Ensure the reaction is performed under neutral or slightly basic conditions.
Difficult Purification Co-elution of product and succinimide byproduct.A pre-column wash with a non-polar solvent can help remove some impurities. Recrystallization is often an effective purification method for this product.
FAQs: Iodination
  • Q: Are there alternative iodinating agents?

    • A: Yes, a mixture of iodine (I₂) and a base such as sodium bicarbonate or potassium carbonate in a solvent like DMF or methanol can also be used. However, NIS is often preferred for its milder reaction conditions and easier handling.

  • Q: Why is the C-5 position selectively iodinated?

    • A: The C-5 position of the 1,2-disubstituted imidazole ring is the most electron-rich and sterically accessible position for electrophilic substitution.

  • Q: What is the typical appearance of the final product?

    • A: this compound is typically an off-white to pale yellow solid.

IV. Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: N-Methylation Reaction Parameters

ParameterValue
Reactant Ratio (Imidazole:NaH:CH₃I) 1 : 1.1 : 1.1
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 70-90%

Table 2: Iodination Reaction Parameters

ParameterValue
Reactant Ratio (Imidazole:NIS) 1 : 1.05
Solvent Anhydrous Acetonitrile
Temperature Room Temperature
Reaction Time 4-6 hours
Typical Yield 60-80%

V. Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Iodination Start1 Low Yield in N-Methylation? Check_Reagents1 Check Reagent Quality (NaH, CH3I) Start1->Check_Reagents1 Yes Purification_Issue1 Purification Difficulty? Start1->Purification_Issue1 No Check_Conditions1 Verify Anhydrous Conditions Check_Reagents1->Check_Conditions1 Optimize_Time1 Increase Reaction Time Check_Conditions1->Optimize_Time1 Optimize_Chroma Optimize Chromatography Gradient Purification_Issue1->Optimize_Chroma Yes Start2 Low Yield in Iodination? Check_Stoich Verify NIS Stoichiometry Start2->Check_Stoich Yes Side_Products Side Products Observed? Start2->Side_Products No Check_Time Increase Reaction Time Check_Stoich->Check_Time Control_Stoich Use Precise Stoichiometry Side_Products->Control_Stoich Yes (Di-iodination) Protect_Light Protect Reaction from Light Side_Products->Protect_Light Yes (Degradation) Purification_Issue2 Purification Difficulty? Side_Products->Purification_Issue2 No Try_Recrystallization Attempt Recrystallization Purification_Issue2->Try_Recrystallization Yes

Caption: A logical workflow for troubleshooting the synthesis.

Technical Support Center: Synthesis of 2-isopropyl-1-methyl-1H-imidazole and Selective Mono-iodination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isopropyl-1-methyl-1H-imidazole and its subsequent mono-iodination. The focus is on preventing the common side reaction of di-iodination.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of di-iodination during the synthesis of 5-iodo-2-isopropyl-1-methyl-1H-imidazole?

A1: The most common cause of di-iodination is the high reactivity of the imidazole ring towards electrophilic substitution. If the stoichiometry of the iodinating agent to the imidazole substrate is not carefully controlled, or if the reaction is allowed to proceed for too long, the initially formed mono-iodinated product can undergo a second iodination.

Q2: How does the substitution pattern of 2-isopropyl-1-methyl-1H-imidazole influence the regioselectivity of iodination?

A2: The 2-isopropyl and 1-methyl groups on the imidazole ring play a key role in directing the position of iodination. The bulky isopropyl group at the C2 position creates steric hindrance, making the adjacent C4 and C5 positions electronically activated but sterically different. Electrophilic substitution is generally favored at the less sterically hindered C5 position.

Q3: Can the choice of iodinating agent affect the level of di-iodination?

A3: Yes, the choice of iodinating agent is critical. Milder reagents, such as N-iodosuccinimide (NIS), often provide better control over mono-iodination compared to the more reactive molecular iodine (I₂). The reactivity of I₂ can be modulated by the choice of base and solvent.

Q4: Are there any specific reaction conditions that can be optimized to favor mono-iodination?

A4: Absolutely. Key parameters to optimize include:

  • Stoichiometry: Using a slight excess of the 2-isopropyl-1-methyl-1H-imidazole substrate relative to the iodinating agent can significantly reduce di-iodination.

  • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.

  • Reaction Time: Monitoring the reaction closely (e.g., by TLC or LC-MS) and quenching it once the starting material is consumed can prevent the formation of the di-iodinated byproduct.

  • Base: When using molecular iodine, the choice of base (e.g., sodium bicarbonate, potassium carbonate) can influence the reaction's selectivity.

Troubleshooting Guide: Avoiding Di-iodination

This guide provides a systematic approach to troubleshoot and prevent the formation of the di-iodinated byproduct during the synthesis of this compound.

Problem: Significant formation of 4,5-diiodo-2-isopropyl-1-methyl-1H-imidazole is observed.

Caption: Troubleshooting workflow for di-iodination.

Data Presentation: Comparison of Iodination Conditions

The following table summarizes typical reaction conditions and their impact on the yield of mono- vs. di-iodinated products for substituted imidazoles. Note that specific yields for 2-isopropyl-1-methyl-1H-imidazole may vary, and these values serve as a general guide.

Iodinating AgentBaseImidazole:Agent RatioTemperature (°C)Typical Mono-iodo Yield (%)Typical Di-iodo Yield (%)
I₂NaHCO₃1 : 12560-7020-30
I₂NaHCO₃1.5 : 12580-90<10
NIS-1 : 1.050 - 2585-95<5
I₂K₂CO₃1.2 : 12575-8510-15

Experimental Protocols

Protocol 1: Synthesis of 2-isopropyl-1-methyl-1H-imidazole

This protocol is adapted from known procedures for the synthesis of 1,2-disubstituted imidazoles.

Materials:

  • 2-Isopropylimidazole

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under a nitrogen atmosphere, add a solution of 2-isopropylimidazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-isopropyl-1-methyl-1H-imidazole.

Protocol 2: Selective Mono-iodination of 2-isopropyl-1-methyl-1H-imidazole

This protocol is a suggested "best-practice" method to favor the formation of the mono-iodinated product.

Materials:

  • 2-isopropyl-1-methyl-1H-imidazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve 2-isopropyl-1-methyl-1H-imidazole (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (Thin Layer Chromatography).

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway for the iodination of 2-isopropyl-1-methyl-1H-imidazole, showing the formation of both the desired mono-iodinated and the undesired di-iodinated products.

Iodination_Pathway Start 2-isopropyl-1-methyl-1H-imidazole Mono_iodo This compound (Desired Product) Start->Mono_iodo + I+ Di_iodo 4,5-diiodo-2-isopropyl-1-methyl-1H-imidazole (Undesired Byproduct) Mono_iodo->Di_iodo + I+ (Excess Reagent/ Long Reaction Time)

Caption: Iodination reaction pathway.

stability of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole in experimental settings. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound, helping you to identify potential stability problems and find solutions.

Issue 1: Low or No Yield of Expected Product

If you are experiencing a lower than expected or no yield of your target molecule, it could be due to the degradation of the starting material, this compound.

  • Possible Cause 1: De-iodination. The carbon-iodine bond on the imidazole ring can be susceptible to cleavage, especially under certain reaction conditions. Reductive de-iodination is a known reaction for iodo-imidazoles.

  • Troubleshooting Steps:

    • Analyze the Crude Reaction Mixture: Use techniques like LC-MS or GC-MS to check for the presence of the de-iodinated byproduct (2-isopropyl-1-methyl-1H-imidazole).

    • Avoid Reductive Conditions: If possible, avoid using strong reducing agents or reaction conditions that can generate species that facilitate reductive cleavage.

    • Protect from Light: Photochemical degradation can sometimes lead to dehalogenation. Running the reaction in the dark or in amber glassware can mitigate this.

  • Possible Cause 2: Reaction with Catalysts or Reagents. The imidazole ring itself or the iodo-substituent can react with certain catalysts or reagents, leading to undesired side products.

  • Troubleshooting Steps:

    • Screen Different Catalysts: If using a metal catalyst, consider that some metals can form complexes with the imidazole ring or facilitate C-I bond cleavage. Experiment with different metals or ligand systems.

    • Control Stoichiometry: Carefully control the stoichiometry of strong bases or nucleophiles, as they can potentially react with the imidazole ring or displace the iodide.

Issue 2: Formation of Multiple Unidentified Byproducts

The appearance of several unexpected peaks in your analytical data (e.g., HPLC, TLC) suggests that your starting material or product might be unstable under the reaction conditions, leading to multiple degradation pathways.

  • Possible Cause: Ring Opening or Rearrangement. Imidazole rings can be susceptible to opening under harsh conditions, such as strong acids or bases at elevated temperatures.

  • Troubleshooting Steps:

    • Moderate Reaction Conditions: Attempt the reaction at a lower temperature or for a shorter duration.

    • pH Control: If applicable, maintain a neutral or mildly acidic/basic pH to prevent ring degradation.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be a contributing factor to degradation.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

G cluster_start cluster_analysis cluster_identification cluster_solution cluster_end start Low Yield or Unexpected Byproducts analyze Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) start->analyze deiodination De-iodination Product Detected? analyze->deiodination degradation Other Degradation Products? deiodination->degradation No solution_reductive Avoid Reductive Conditions & Protect from Light deiodination->solution_reductive Yes solution_harsh Moderate Reaction Conditions (Temp, pH, Time) degradation->solution_harsh Yes solution_reagent Screen Reagents/Catalysts & Control Stoichiometry degradation->solution_reagent No end Reaction Optimized solution_reductive->end solution_harsh->end solution_reagent->end

Technical Support Center: Synthesis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically proceeds in a two-step manner. The first step involves the N-methylation of 2-isopropyl-1H-imidazole to yield 1-methyl-2-isopropyl-1H-imidazole. The second step is the regioselective iodination of the methylated intermediate to obtain the final product.

Q2: What are the most common byproducts observed during this synthesis?

A2: The most prevalent byproducts are typically the regioisomeric 4-iodo-2-isopropyl-1-methyl-1H-imidazole, and potentially di-iodinated species such as 4,5-diiodo-2-isopropyl-1-methyl-1H-imidazole.[1][2] Residual starting material (1-methyl-2-isopropyl-1H-imidazole) may also be present if the iodination reaction does not go to completion.

Q3: How can the formation of the 4-iodo isomer be minimized?

A3: The regioselectivity of the iodination step is influenced by factors such as the choice of iodinating agent, solvent, and reaction temperature. Steric hindrance from the isopropyl group at the 2-position generally favors the formation of the 5-iodo isomer. Optimization of reaction conditions, such as using a bulky iodinating agent or a non-polar solvent, may further enhance selectivity.

Q4: What are the recommended purification methods for the final product?

A4: Purification of this compound is commonly achieved through column chromatography on silica gel or recrystallization from a suitable solvent system.[3] The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-iodo isomer - Non-optimal reaction conditions (temperature, time).- Inefficient iodinating agent.- Formation of a high percentage of the 4-iodo isomer.- Systematically vary the reaction temperature and time to find the optimal conditions.- Screen different iodinating agents (e.g., I₂, NIS, ICl).- Analyze the crude product by ¹H NMR or LC-MS to quantify the isomer ratio and adjust reaction parameters accordingly.
Presence of di-iodinated byproducts - Use of excess iodinating agent.- Prolonged reaction time.- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating agent.- Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.
Incomplete consumption of the starting material (1-methyl-2-isopropyl-1H-imidazole) - Insufficient amount of iodinating agent.- Low reaction temperature.- Short reaction time.- Ensure the correct stoichiometry of the iodinating agent.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Extend the reaction time.
Difficulty in separating the 5-iodo and 4-iodo isomers - Similar polarities of the two isomers.- Employ a high-resolution column chromatography system.- Experiment with different solvent systems for elution to maximize separation.- Consider fractional crystallization if a suitable solvent can be found.

Quantitative Data Summary

Parameter Condition A (Hypothetical) Condition B (Hypothetical)
Iodinating Agent N-Iodosuccinimide (NIS)Iodine (I₂)
Solvent AcetonitrileDichloromethane
Temperature Room Temperature0 °C to Room Temperature
5-Iodo Isomer (%) ~60%~75%
4-Iodo Isomer (%) ~35%~20%
Di-iodo Byproducts (%) <5%<5%

Experimental Protocols

Step 1: Synthesis of 1-methyl-2-isopropyl-1H-imidazole

  • To a solution of 2-isopropyl-1H-imidazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methyl-2-isopropyl-1H-imidazole.

Step 2: Synthesis of this compound

  • Dissolve 1-methyl-2-isopropyl-1H-imidazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C.

  • Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to separate the 5-iodo and 4-iodo isomers.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Iodination cluster_byproducts Potential Byproducts cluster_purification Purification start_mat 2-Isopropyl-1H-imidazole reagents1 NaH, CH₃I THF or DMF start_mat->reagents1 intermediate 1-Methyl-2-isopropyl-1H-imidazole reagents1->intermediate reagents2 NIS or I₂ DCM or Acetonitrile intermediate->reagents2 main_product This compound reagents2->main_product byproduct1 4-Iodo Isomer reagents2->byproduct1 byproduct2 Di-iodo Product reagents2->byproduct2 unreacted_sm Unreacted Starting Material reagents2->unreacted_sm purification Column Chromatography or Recrystallization main_product->purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of 5-Iodo Isomer cause1 Suboptimal Conditions (Temp, Time) issue->cause1 cause2 Inefficient Iodinating Agent issue->cause2 cause3 High 4-Iodo Isomer Formation issue->cause3 solution1 Optimize Reaction Parameters cause1->solution1 solution2 Screen Different Iodinating Agents cause2->solution2 solution3 Analyze Isomer Ratio (¹H NMR, LC-MS) cause3->solution3 solution3->solution1

Caption: Troubleshooting logic for low yield of the desired product.

References

Technical Support Center: Scale-Up Synthesis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

When transitioning from laboratory to pilot or production scale, several challenges can arise. These often include:

  • Reduced Yields: Reactions that are high-yielding at the gram scale may see a significant drop in efficiency at the kilogram scale due to mass and heat transfer limitations.

  • Impurity Profile Changes: Different reaction kinetics and conditions at a larger scale can lead to the formation of new or increased levels of impurities.

  • Difficult Purification: The purification of iodo-imidazoles can be challenging due to their physical properties.[1][2] Methods like crystallization may require extensive optimization.[2]

  • Exothermic Reactions: The iodination step, particularly with reagents like N-Iodosuccinimide (NIS), can be exothermic and require careful temperature management to prevent runaway reactions and side-product formation.

  • Reagent Handling and Safety: Handling large quantities of reagents like NIS requires stringent safety protocols due to its potential hazards.[3]

Q2: What is a common synthetic route for this compound?

A typical synthetic approach involves a two-step process:

  • Synthesis of the precursor, 2-isopropyl-1-methyl-1H-imidazole.

  • Iodination of the precursor to yield the final product.

The iodination is often achieved using an electrophilic iodinating agent like N-Iodosuccinimide (NIS).[3][4]

Q3: What are the main side reactions to be aware of during the iodination step?

The primary side reactions of concern are:

  • Formation of Di-iodinated Species: Over-iodination can occur, leading to the formation of di-iodo-imidazole impurities, which can be difficult to separate from the desired mono-iodo product.

  • Regioisomer Formation: While the C5 position is generally favored for iodination in 1,2-disubstituted imidazoles due to electronic and steric factors, the formation of the C4-iodo isomer is a possibility, especially under non-optimized conditions.[5]

  • Degradation of Starting Material or Product: Imidazole rings can be sensitive to harsh reaction conditions. Prolonged reaction times or high temperatures can lead to degradation.

Q4: What are the recommended safety precautions when handling N-Iodosuccinimide (NIS) on a large scale?

N-Iodosuccinimide is a powerful iodinating agent and requires careful handling.[3] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Controlled Addition: Add NIS portion-wise to the reaction mixture to manage the exotherm.

  • Avoid Incompatibilities: Keep NIS away from strong oxidizing agents and bases.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction closely using techniques like TLC or HPLC. Consider extending the reaction time if starting material is still present.Incomplete conversion is a common reason for low yields.
Sub-optimal Temperature Optimize the reaction temperature. For iodination with NIS, lower temperatures (e.g., 0-5 °C) may be necessary to control the exotherm and improve selectivity.Temperature control is critical for managing reaction kinetics and minimizing side reactions.
Poor Reagent Quality Ensure the purity of the starting material (2-isopropyl-1-methyl-1H-imidazole) and the iodinating agent.Impurities in starting materials can inhibit the reaction or lead to unwanted byproducts.
Steric Hindrance Due to the isopropyl group, steric hindrance can be a factor.[5] Consider using a more reactive iodinating agent or optimizing the solvent system to facilitate the reaction.Overcoming steric hindrance is key to achieving high conversion.
Product Degradation Minimize reaction time and avoid excessive temperatures. Work-up the reaction promptly upon completion.The product may be unstable under the reaction conditions for extended periods.
Issue 2: Presence of Significant Impurities
Potential Impurity Troubleshooting Step Rationale
Unreacted Starting Material See "Incomplete Reaction" in the Low Yield section.---
Di-iodinated Byproduct Use a stoichiometric amount or a slight excess of the iodinating agent. Add the iodinating agent portion-wise to avoid localized high concentrations.Controlling the stoichiometry is crucial to prevent over-iodination.
Regioisomeric Impurity (4-Iodo) Optimize the reaction conditions, particularly the solvent and temperature, to favor the formation of the 5-iodo isomer.Reaction conditions can influence the regioselectivity of the iodination.[5]
Succinimide (from NIS) During work-up, perform an aqueous wash to remove the water-soluble succinimide byproduct.Efficient removal of byproducts simplifies the final purification.
Issue 3: Difficulty in Product Purification
Problem Troubleshooting Step Rationale
Co-crystallization of Impurities Optimize the crystallization solvent system. Consider using a multi-solvent system or performing a solvent screen. An anti-solvent addition might be beneficial.The choice of solvent is critical for achieving high purity through crystallization.[2]
Oily Product If the product oils out during crystallization, try seeding the solution with a small crystal of the pure product or cooling the solution more slowly.Seeding can promote the formation of a crystalline solid instead of an oil.
Poor Separation on Chromatography Screen different stationary and mobile phases for column chromatography. Sometimes a change in pH of the mobile phase (if using silica) can improve separation of basic compounds like imidazoles.Optimizing chromatographic conditions is essential for separating closely related impurities.
Product Instability during Purification Minimize the time the product is exposed to high temperatures or harsh conditions (e.g., strong acids/bases) during purification.The stability of the final product during purification steps should be considered.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters (Illustrative)

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass-lined reactorEnsure adequate mixing and heat transfer.
Agitation Magnetic stirrerOverhead mechanical stirrerEfficient stirring is crucial to maintain homogeneity and prevent localized hotspots.
Temperature Control Ice bathReactor jacket with heating/cooling fluidPrecise temperature control is critical to manage exotherms and ensure reproducibility.
Reagent Addition Syringe or dropping funnelDosing pump or pressure transferControlled addition rate is vital to manage reaction kinetics and exotherms.
Work-up Separatory funnelReactor-based extraction and phase separationScale-up of liquid-liquid extractions requires careful consideration of phase separation times and potential for emulsion formation.
Isolation Filtration (Büchner funnel)Centrifuge or filter-dryerEfficient solid-liquid separation and drying are necessary for handling large quantities of product.
Typical Yield 80-90%65-75%Yield reduction is common; process optimization is required to minimize losses.
Purity (Crude) >95%85-95%Impurity profile may change, necessitating adjustments to the purification strategy.

Experimental Protocols

Protocol 1: Synthesis of 2-isopropyl-1-methyl-1H-imidazole (Precursor)

This is a generalized procedure and should be optimized for specific equipment and scale.

  • Reaction Setup: To a suitably sized reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 2-isopropyl-1H-imidazole and a suitable solvent (e.g., Tetrahydrofuran).

  • Deprotonation: Cool the mixture to 0-5 °C. Slowly add a strong base (e.g., Sodium Hydride) portion-wise, maintaining the temperature below 10 °C. Stir the mixture until deprotonation is complete (typically 1-2 hours).

  • Methylation: Slowly add a methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate) via the addition funnel, keeping the temperature below 15 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

  • Work-up: Carefully quench the reaction with water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure 2-isopropyl-1-methyl-1H-imidazole.

Protocol 2: Iodination of 2-isopropyl-1-methyl-1H-imidazole

This is a generalized procedure and requires careful optimization and safety assessment before scaling up.

  • Reaction Setup: To a reactor equipped with an overhead stirrer and thermometer, charge 2-isopropyl-1-methyl-1H-imidazole and a suitable solvent (e.g., Dichloromethane or Acetonitrile).

  • Cooling: Cool the solution to 0-5 °C.

  • Iodinating Agent Addition: Slowly add N-Iodosuccinimide (NIS) in portions, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any unreacted iodine. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by column chromatography.

Mandatory Visualizations

Synthesis_Workflow cluster_precursor Step 1: Precursor Synthesis cluster_iodination Step 2: Iodination 2-isopropyl-1H-imidazole 2-isopropyl-1H-imidazole Deprotonation Deprotonation 2-isopropyl-1H-imidazole->Deprotonation 1. Strong Base 2. Solvent Methylation Methylation Deprotonation->Methylation Methylating Agent Work-up & Purification_1 Work-up & Purification_1 Methylation->Work-up & Purification_1 2-isopropyl-1-methyl-1H-imidazole 2-isopropyl-1-methyl-1H-imidazole Work-up & Purification_1->2-isopropyl-1-methyl-1H-imidazole Iodination_Reaction Iodination_Reaction 2-isopropyl-1-methyl-1H-imidazole->Iodination_Reaction NIS Solvent Work-up & Purification_2 Work-up & Purification_2 Iodination_Reaction->Work-up & Purification_2 Final_Product This compound Work-up & Purification_2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Check_Temp Optimal Temperature? Check_Completion->Check_Temp Yes Extend_Time Extend Reaction Time Check_Completion->Extend_Time No Check_Reagents Reagent Quality? Check_Temp->Check_Reagents Yes Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp No Check_Degradation Product Degradation? Check_Reagents->Check_Degradation Yes Verify_Reagents Verify Reagent Purity Check_Reagents->Verify_Reagents No Minimize_Time_Temp Minimize Reaction Time/ Temperature Check_Degradation->Minimize_Time_Temp Yes Success Yield Improved Check_Degradation->Success No Extend_Time->Success Optimize_Temp->Success Verify_Reagents->Success Minimize_Time_Temp->Success

Caption: Decision tree for troubleshooting low yield issues.

References

troubleshooting low yield in 5-Iodo-2-isopropyl-1-methyl-1H-imidazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a very low yield of the desired this compound. What are the most common causes?

Low yields in this iodination reaction can stem from several factors, including incomplete reaction, formation of side products, and issues with product isolation and purification. Key areas to investigate are the quality of starting materials, reaction conditions (temperature, time, and stoichiometry), and the work-up procedure.

Q2: My reaction seems to be incomplete, with a significant amount of the starting material (2-isopropyl-1-methyl-1H-imidazole) remaining. How can I drive the reaction to completion?

To address an incomplete reaction, consider the following adjustments to your protocol. A comparison of reaction parameters is provided in the table below.

  • Reagent Stoichiometry: Ensure that the iodinating agent, typically N-Iodosuccinimide (NIS) or a solution of Iodine (I₂) with a base, is used in a slight excess.

  • Reaction Time: The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Temperature: While some iodination reactions proceed at room temperature, gentle heating may be necessary to increase the reaction rate. However, be cautious as higher temperatures can also promote the formation of side products.

Data Summary: Reaction Condition Optimization

ParameterStandard ConditionOptimized Condition for Higher Yield
Iodinating Agent 1.0 eq. NIS1.1 - 1.2 eq. NIS
Temperature Room Temperature (20-25°C)40-50°C (with careful monitoring)
Reaction Time 2-4 hours6-8 hours (or until TLC indicates consumption of starting material)
Solvent Acetonitrile or Dichloromethane (DCM)Anhydrous Acetonitrile

Q3: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What could this byproduct be and how can I avoid its formation?

A common issue in the synthesis of iodo-imidazoles is the formation of regioisomers or other side products.

  • Regioisomer Formation: The iodination of 2-isopropyl-1-methyl-1H-imidazole can potentially yield both the 4-iodo and 5-iodo isomers. The ratio of these isomers can be influenced by the steric hindrance of the isopropyl group and the specific reaction conditions.

  • Solvent-Related Byproducts: If using a solvent like Tetrahydrofuran (THF), prolonged reaction times can lead to the formation of byproducts such as 5-iodo-4-(tetrahydrofuran-2-yl)-1H-imidazole.[1] It is advisable to use a more inert solvent like acetonitrile or dichloromethane.

To minimize byproduct formation, it is crucial to maintain optimal reaction conditions and monitor the reaction closely. If regioisomers are formed, they can often be separated by column chromatography or by selective precipitation of one isomer as a salt.[2]

Experimental Protocols

Standard Iodination Protocol using N-Iodosuccinimide (NIS)

  • Dissolve 2-isopropyl-1-methyl-1H-imidazole (1.0 eq.) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq.) to the solution in portions at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield of this compound check_sm Check Starting Material Purity start->check_sm incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No increase_reagent Increase Iodinating Agent Stoichiometry (1.1-1.2 eq.) incomplete_reaction->increase_reagent Yes purification_issue Purification Issues? side_products->purification_issue No optimize_conditions Optimize Reaction Conditions (Lower Temp, Shorter Time) side_products->optimize_conditions Yes column_chromatography Optimize Column Chromatography (Solvent System, Gradient) purification_issue->column_chromatography Yes end Improved Yield purification_issue->end No increase_time Increase Reaction Time (Monitor by TLC) increase_reagent->increase_time increase_temp Gently Increase Temperature (40-50°C) increase_time->increase_temp increase_temp->end change_solvent Change Solvent (e.g., from THF to ACN) optimize_conditions->change_solvent change_solvent->end recrystallization Attempt Recrystallization column_chromatography->recrystallization recrystallization->end

Caption: A decision-making flowchart for troubleshooting low yields.

Proposed Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_products Products 2_isopropyl_1_methyl_1H_imidazole 2-isopropyl-1-methyl-1H-imidazole 5_iodo_product This compound 2_isopropyl_1_methyl_1H_imidazole->5_iodo_product + NIS NIS N-Iodosuccinimide (NIS) Succinimide Succinimide NIS->Succinimide Iodination

Caption: Electrophilic iodination of the imidazole ring.

References

improving regioselectivity of iodination for 2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the iodination of 2-isopropyl-1-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the iodination of 2-isopropyl-1-methyl-1H-imidazole?

A1: For electrophilic substitution reactions on 1,2-disubstituted imidazoles, the C5 position is generally the most nucleophilic and therefore the most likely site of iodination. The C4 position is the next most reactive site. The bulky isopropyl group at the C2 position is expected to sterically hinder substitution at the neighboring C5 and to a lesser extent the C4 position, which can influence the regioselectivity. Therefore, while C5 is the electronically preferred site, a mixture of C4- and C5-iodo isomers may be obtained, with the C5-iodo product expected to be the major isomer under kinetic control.

Q2: Which iodinating agent is recommended for this reaction?

A2: N-Iodosuccinimide (NIS) is a commonly used and recommended reagent for the selective iodination of electron-rich heterocyclic compounds like imidazoles.[1][2] It is generally milder than other iodinating agents like iodine monochloride (ICl) and can offer better control over the reaction, minimizing side products.[1] Molecular iodine (I₂) can also be used, often in the presence of a base or an oxidizing agent to generate the electrophilic iodine species.[3]

Q3: Can polyiodination occur, and how can it be minimized?

A3: Yes, polyiodination (di-iodination at both C4 and C5) can occur, especially if an excess of the iodinating agent is used or if the reaction is left for an extended period. To minimize this, it is crucial to use a controlled stoichiometry of the iodinating agent (typically 1.0 to 1.2 equivalents). Monitoring the reaction progress by TLC or LC-MS is also important to stop the reaction once the starting material is consumed and before significant formation of di-iodinated products.

Q4: What are the typical reaction conditions for the iodination of substituted imidazoles?

A4: Typical conditions involve reacting the imidazole substrate with an iodinating agent like NIS in a suitable solvent at a controlled temperature. Common solvents include acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF). The reaction temperature can range from 0 °C to room temperature. In some cases, an acid catalyst, such as trifluoroacetic acid (TFA), may be used to enhance the reactivity of NIS.[1][2]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Iodinating agent is not active enough. If using NIS, consider adding a catalytic amount of an acid like trifluoroacetic acid (TFA) to increase its electrophilicity.[1][2] If using I₂, ensure an appropriate activating agent (e.g., an oxidizing agent) is present.
Reaction temperature is too low. Gradually increase the reaction temperature. Start from 0 °C and allow the reaction to warm to room temperature. Monitor the progress by TLC.
Solvent is not optimal. Try a different solvent. Acetonitrile is a common choice, but DCM or THF can also be effective. Ensure the solvent is anhydrous, as water can react with the iodinating agent.
Starting material is impure. Purify the 2-isopropyl-1-methyl-1H-imidazole before the reaction. Impurities can interfere with the reaction.
Issue 2: Poor Regioselectivity (Significant formation of the C4-iodo isomer)
Possible Cause Troubleshooting Step
Steric hindrance from the isopropyl group. Lowering the reaction temperature may favor the electronically preferred C5-isomer. Running the reaction at 0 °C or even lower temperatures could improve selectivity.
Reaction is under thermodynamic control. Shorter reaction times may favor the kinetically formed C5-isomer. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Choice of iodinating agent. A bulkier iodinating agent might show a higher preference for the less sterically hindered C4-position. If using a complexed iodine species, consider switching to a less bulky source like NIS.
Issue 3: Formation of Polyiodinated Byproducts
Possible Cause Troubleshooting Step
Excess of iodinating agent. Use a precise stoichiometry of the iodinating agent (e.g., 1.05 equivalents of NIS). Add the iodinating agent portion-wise to the reaction mixture to maintain a low concentration.
Reaction time is too long. Monitor the reaction progress diligently using TLC or LC-MS and stop the reaction as soon as the mono-iodinated product is the major component.
Reaction temperature is too high. Higher temperatures can sometimes lead to over-reaction. Perform the reaction at a lower temperature (e.g., 0 °C).
Issue 4: Difficult Product Isolation and Purification
Possible Cause Troubleshooting Step
Product is soluble in the aqueous layer during workup. Before discarding the aqueous layer, re-extract it with a different organic solvent (e.g., ethyl acetate or DCM).
Co-elution of isomers during column chromatography. Use a high-performance liquid chromatography (HPLC) system for better separation. Alternatively, try different solvent systems for column chromatography (e.g., gradients of ethyl acetate in hexanes).
Product degradation on silica gel. If the product is sensitive to acid, consider using neutral alumina for chromatography or washing the silica gel with a triethylamine solution before use.

Experimental Protocols

Protocol 1: Regioselective C5-Iodination using N-Iodosuccinimide (NIS)

This protocol is designed to favor the formation of the C5-iodo isomer.

Materials:

  • 2-isopropyl-1-methyl-1H-imidazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 2-isopropyl-1-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature and add saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.

Expected Outcome: This procedure is expected to yield a mixture of 4-iodo- and 5-iodo-2-isopropyl-1-methyl-1H-imidazole, with the 5-iodo isomer being the major product.

Product Expected Regioselectivity (C5:C4) Expected Yield
Mono-iodinated 2-isopropyl-1-methyl-1H-imidazole~3:1 to 5:170-85%

Note: The actual regioselectivity and yield may vary depending on the precise reaction conditions and scale.

Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Substrate in Anhydrous Acetonitrile cool Cool to 0 °C start->cool add_nis Add NIS (1.05 eq) portion-wise cool->add_nis stir Stir at 0 °C and Monitor by TLC add_nis->stir quench Quench with Na₂S₂O₃ (aq) stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product (C5 and C4 isomers) purify->product regioselectivity_pathway cluster_reaction Electrophilic Iodination (e.g., with NIS) substrate 2-isopropyl-1-methyl-1H-imidazole c5_product This compound (Major Product - Electronically Favored) substrate->c5_product Attack at C5 (More Nucleophilic) c4_product 4-iodo-2-isopropyl-1-methyl-1H-imidazole (Minor Product - Sterically Influenced) substrate->c4_product Attack at C4 (Less Sterically Hindered) pathway_label

References

Technical Support Center: Column Chromatography of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole via column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting condition for the column chromatography purification of this compound?

A1: While specific conditions for this exact molecule are not widely published, a good starting point can be extrapolated from the purification of similar iodo-imidazole compounds. We recommend starting with normal-phase chromatography on silica gel. A gradient elution is often effective.

Q2: How do I prepare the sample for loading onto the column?

A2: Dissolve your crude this compound in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane (DCM). If the compound has low solubility, you can adsorb it onto a small amount of silica gel (dry loading) by dissolving the compound in a volatile solvent, adding silica gel, evaporating the solvent, and then carefully loading the dried silica onto the top of the column.

Q3: How can I monitor the separation during the chromatography run?

A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[1] Spot the collected fractions on a TLC plate and visualize the spots under UV light.[2] This will help you identify which fractions contain your desired compound and assess their purity.

Q4: What are the key safety precautions to take during this procedure?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. 5-Iodo-1-methylimidazole is classified with hazard codes H315, H317, H319, and H335, indicating it can cause skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[3] Handle silica gel powder with care to avoid inhalation.

Experimental Protocol: Suggested Starting Conditions

This protocol is a general guideline. Optimization may be required based on the specific impurity profile of your crude material.

1. Column Packing:

  • Use a glass column and plug the bottom with a small piece of cotton or glass wool.[4][5]

  • Add a thin layer of sand on top of the plug.[1][5]

  • Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexanes).[4][5]

  • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.[5]

  • Add another layer of sand on top of the packed silica gel to prevent disturbance when adding the sample and eluent.[1]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal volume of dichloromethane or the initial mobile phase.

  • Carefully apply the sample solution to the top of the column using a pipette.[5]

  • Allow the sample to absorb into the silica gel until the liquid level is just at the top of the sand layer.[5]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution).[6]

  • Collect fractions in test tubes and monitor their composition by TLC.[1]

Table 1: Suggested Solvents and Materials

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)[2]
Mobile Phase (Eluent) Hexane and Ethyl Acetate (EtOAc) gradient
Initial Eluent 100% Hexane or a low percentage of EtOAc in Hexane (e.g., 5-10%)
Final Eluent Increase the percentage of EtOAc in Hexane (e.g., up to 50-100%)
TLC Visualization UV lamp (254 nm)

Troubleshooting Guide

Table 2: Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Spots on TLC - Inappropriate solvent system polarity.- Optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the target compound in the chosen eluent system.[7] - Try a different solvent system (e.g., dichloromethane/methanol).
- Column overloading.- Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[4]
- Column was not packed properly (channeling).- Repack the column, ensuring the silica gel is evenly settled without air bubbles.
Compound is Not Eluting from the Column - Solvent polarity is too low.- Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
Compound Elutes Too Quickly - Solvent polarity is too high.- Start with a less polar solvent system.
Streaky Bands or Tailing on TLC/Column - Sample is too concentrated when loaded.- Dilute the sample further before loading.
- Compound is acidic or basic and interacting strongly with the silica.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).
- Impurities in the sample.- Consider a pre-purification step like extraction or filtration.
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica gel.- Always keep the silica gel covered with solvent. Never let the column run dry.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_process Purification Process cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Crude 5-Iodo-2-isopropyl- 1-methyl-1H-imidazole ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Start->ColumnChromatography TLCAnalysis TLC Analysis of Fractions ColumnChromatography->TLCAnalysis PureProduct Pure Product TLCAnalysis->PureProduct Good Separation ImpureProduct Impure Product / Poor Separation TLCAnalysis->ImpureProduct Poor Separation OptimizeSolvent Optimize Solvent System (Adjust Polarity) ImpureProduct->OptimizeSolvent CheckLoading Check Sample Loading (Concentration, Volume) ImpureProduct->CheckLoading RepackColumn Repack Column (Ensure even packing) ImpureProduct->RepackColumn OptimizeSolvent->ColumnChromatography Retry CheckLoading->ColumnChromatography Retry RepackColumn->ColumnChromatography Retry

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole, with a specific focus on overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound and where are the main challenges?

A1: The most common synthetic pathway involves a two-step process:

  • N-methylation: Alkylation of 2-isopropyl-1H-imidazole to form 1-methyl-2-isopropyl-1H-imidazole.

  • Iodination: Electrophilic iodination at the C5 position of the imidazole ring.

The primary challenge throughout this synthesis is steric hindrance . The bulky isopropyl group at the C2 position shields the adjacent N1 and C5 positions, which can significantly lower reaction rates and yields.

Q2: How does the isopropyl group at C2 specifically impact the synthesis?

A2: The C2-isopropyl group creates significant steric bulk, leading to two main issues:

  • N-methylation: The isopropyl group can hinder the approach of the methylating agent to the N1 nitrogen. While N-alkylation is generally feasible, harsh conditions might be required, potentially leading to side reactions.

  • C5-Iodination: This step is more severely affected. The bulky group impedes the access of large iodinating reagents to the C5 position, making it the rate-limiting and lowest-yielding step of the synthesis. This can also lead to issues with regioselectivity, although the C4 position is electronically less favored for electrophilic substitution.

Q3: What are the key considerations when selecting reagents for this synthesis?

A3: Given the steric challenges, reagent selection is critical.

  • For N-methylation: Use smaller, highly reactive methylating agents. While methyl iodide is common, reagents like dimethyl sulfate can also be effective. The choice of base is also important; a strong, non-nucleophilic base is preferred to deprotonate the imidazole nitrogen without competing in the alkylation.

  • For C5-Iodination: The size of the electrophilic iodine source is paramount. Reagents with smaller effective sizes are more likely to access the hindered C5 position. It is generally accepted that steric effects play a very significant role in the overall regiochemistry of alkylation and similar electrophilic substitutions[1].

Troubleshooting Guide

Problem 1: Low or No Yield During N-Methylation
Possible Cause Suggested Solution
Insufficient Basicity The imidazole nitrogen (pKa ~7) requires a sufficiently strong base for deprotonation. Switch to a stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).
Steric Hindrance with Methylating Agent Use a smaller, more reactive methylating agent. Dimethyl sulfate or trimethyloxonium tetrafluoroborate can be more effective than methyl iodide in some cases[2].
Poor Solvent Choice Ensure the solvent can dissolve the imidazole salt and does not interfere with the reaction. Anhydrous polar aprotic solvents like DMF or THF are typically effective.
Reaction Temperature Too Low For hindered substrates, increased thermal energy may be needed to overcome the activation barrier. Cautiously increase the reaction temperature, monitoring for potential side products.
Problem 2: Low Yield and/or Poor Regioselectivity During C5-Iodination
Possible Cause Suggested Solution
Steric Hindrance Blocking Iodinating Reagent This is the most common issue. The bulky isopropyl group shields the C5 position. Use a less sterically demanding iodinating reagent. N-Iodosuccinimide (NIS) is often a good first choice. Iodine monochloride (ICl) can also be effective but may be more aggressive.
Deactivation of the Imidazole Ring The imidazole ring may not be sufficiently activated for electrophilic substitution. Performing the reaction under basic conditions or using a pre-lithiated intermediate can enhance reactivity. Deprotonation with a strong base like n-BuLi at low temperature followed by addition of an iodine source (e.g., I₂) can direct substitution to the desired position.
Reagent Decomposition Some iodinating reagents are sensitive to light or moisture. Ensure reagents are fresh and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Isomers While C5 is electronically favored over C4, some C4-iodo isomer may form. Purify the product carefully using column chromatography or recrystallization. A patent for a similar synthesis noted that steric hindrance can lead to mixtures of 4-iodo and 5-iodo isomers[3].

Experimental Protocols

Protocol 1: N-Methylation of 2-isopropyl-1H-imidazole

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-isopropyl-1H-imidazole (1.0 eq).

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to dissolve the starting material (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the solution back to 0 °C and add Methyl Iodide (1.3 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield 1-methyl-2-isopropyl-1H-imidazole.

Protocol 2: C5-Iodination of 1-methyl-2-isopropyl-1H-imidazole

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1-methyl-2-isopropyl-1H-imidazole (1.0 eq).

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-Butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe. A color change is often observed.

  • Stirring: Stir the solution at -78 °C for 1 hour to ensure complete deprotonation at the C5 position.

  • Iodination: Add a solution of Iodine (I₂, 1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield this compound.

Visualized Workflows and Logic

G Overall Synthesis Workflow SM 2-isopropyl-1H-imidazole (Starting Material) INT 1-methyl-2-isopropyl-1H-imidazole (Intermediate) SM->INT Step 1: N-Methylation Reagents: NaH, CH3I Solvent: THF FP This compound (Final Product) INT->FP Step 2: C5-Iodination Reagents: n-BuLi, I2 Solvent: THF, -78°C G Troubleshooting Logic for Steric Hindrance Problem Core Problem: Steric Hindrance from C2-isopropyl group Challenge1 Challenge 1: Reduced N1 nucleophilicity and access Problem->Challenge1 Impacts N-Methylation Challenge2 Challenge 2: Poor C5 access for electrophile Problem->Challenge2 Impacts C5-Iodination Solution1a Solution: Use stronger, non-nucleophilic base (e.g., NaH) Challenge1->Solution1a Solution1b Solution: Use smaller, highly reactive methylating agent (e.g., (CH3)2SO4) Challenge1->Solution1b Solution2a Solution: Use smaller iodinating reagent (e.g., NIS) Challenge2->Solution2a Solution2b Solution: Increase C5 nucleophilicity via directed lithiation (n-BuLi) Challenge2->Solution2b Solution2c Solution: Optimize temperature and reaction time Challenge2->Solution2c

References

Validation & Comparative

Comparative Analysis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole and Structural Analogs via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the ¹H NMR spectroscopic characteristics of 5-iodo-2-isopropyl-1-methyl-1H-imidazole and its structural analogs, 5-bromo-2-isopropyl-1-methyl-1H-imidazole and 2-isopropyl-1-methyl-1H-imidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a reference for the characterization of these compounds.

¹H NMR Spectral Data Comparison

A comprehensive search of available scientific literature and chemical databases did not yield specific, publicly available ¹H NMR spectral data (chemical shifts, multiplicities, and coupling constants) for this compound, 5-bromo-2-isopropyl-1-methyl-1H-imidazole, or 2-isopropyl-1-methyl-1H-imidazole. While a product datasheet for this compound confirms that a ¹H NMR spectrum was acquired in deuterated dimethyl sulfoxide (DMSO-d6) at 400 MHz and found to be compliant with the expected structure, the detailed spectral parameters were not provided.[1]

The following table summarizes the availability of ¹H NMR data for the compared compounds:

CompoundChemical Structure¹H NMR Data (DMSO-d6)
This compoundData not publicly available. Spectrum reported to be compliant with structure.[1]
5-Bromo-2-isopropyl-1-methyl-1H-imidazoleData not publicly available.
2-Isopropyl-1-methyl-1H-imidazoleData not publicly available.

General Experimental Protocol for ¹H NMR Spectroscopy of Imidazole Derivatives

The following is a general protocol for the acquisition of ¹H NMR spectra of imidazole derivatives, based on standard laboratory practices.[2][3][4][5]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid imidazole compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

  • Set the appropriate acquisition parameters for a ¹H NMR experiment. This typically includes:

    • A 90° pulse width.

    • A spectral width appropriate for the expected chemical shift range of the compound.

    • An acquisition time of 2-4 seconds.

    • A relaxation delay of 1-5 seconds.

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative ratios of the protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to elucidate the molecular structure.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing a ¹H NMR spectrum of a chemical compound.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Add Internal Standard (TMS) C->D E Insert Sample into Spectrometer D->E Transfer to Spectrometer F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire Data (FID) G->H I Fourier Transform H->I Raw Data J Phase and Baseline Correction I->J K Integration and Peak Picking J->K L Structural Elucidation K->L

Caption: General workflow for ¹H NMR spectroscopy.

This guide highlights the current gap in publicly available ¹H NMR data for this compound and its close analogs. The provided general experimental protocol and workflow diagram serve as a valuable resource for researchers working with similar compounds. Further experimental work is required to obtain and publish the specific spectral data for these molecules.

References

Mass Spectrometry Analysis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate molecular analysis is paramount. This guide provides a comparative overview of mass spectrometry techniques for the analysis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole, a substituted imidazole of interest in various research fields. Due to the lack of specific published mass spectra for this exact compound, this guide leverages data from structurally similar molecules to predict its behavior under different ionization and analysis conditions, offering a framework for method selection and development.

Comparison of Analytical Approaches

The choice of mass spectrometry technique significantly impacts the resulting data, from the observation of the intact molecular ion to the extent of fragmentation. The primary analytical workflows to consider are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with distinct advantages and employing different ionization methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Typical Ionization Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Ionization Type HardSoft
Molecular Ion (M+) May be weak or absentTypically a strong, primary ion (e.g., [M+H]+)
Fragmentation Extensive, provides structural detailControlled, often requires tandem MS (MS/MS) for fragmentation
Sample Volatility Must be volatile and thermally stableWide range of polarities and volatilities
Derivatization May be required to increase volatilityGenerally not required
Primary Use Case Identification of unknowns through library matchingQuantification and analysis of complex mixtures

Predicted Mass Spectrometry Behavior of this compound

The structure of this compound (Molecular Formula: C7H11IN2, Molecular Weight: 250.08 g/mol ) suggests it is amenable to both GC-MS and LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used for structural elucidation.

Expected Fragmentation Pattern: Based on the mass spectra of related compounds such as 1-methyl-imidazole and 2-isopropyl-imidazole, the following fragmentation pathways are anticipated:

  • Molecular Ion (M+) : A peak at m/z 250 is expected, though it may be of low intensity due to the instability of the molecular ion under EI conditions.

  • Loss of Iodine : A significant fragment at m/z 123 ([M-I]+) is highly probable due to the cleavage of the relatively weak C-I bond.

  • Loss of Isopropyl Group : Fragmentation involving the loss of the isopropyl group (C3H7, 43 Da) could lead to a fragment at m/z 207. A peak corresponding to the isopropyl cation at m/z 43 may also be observed.

  • Loss of Methyl Group : Cleavage of the N-methyl group (CH3, 15 Da) could result in a fragment at m/z 235.

  • Imidazole Ring Fragmentation : The imidazole ring itself can fragment, though this is often a more complex process. Studies on simpler imidazoles show losses of HCN or related species.

The presence of iodine is confirmed by its monoisotopic nature, meaning there will not be a characteristic M+2 peak as seen with chlorine or bromine.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of this compound, offering versatility in ionization techniques.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and semi-polar compounds. It is expected to produce a prominent protonated molecular ion.

  • Primary Ion : A strong signal for the protonated molecule, [M+H]+, at m/z 251.

  • Fragmentation (MS/MS) : To induce fragmentation, tandem mass spectrometry (MS/MS) is necessary. Collision-Induced Dissociation (CID) of the [M+H]+ ion would likely result in the loss of neutral molecules:

    • Loss of HI (128 Da) to give a fragment at m/z 123.

    • Loss of propene (C3H6, 42 Da) from the isopropyl group.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is particularly effective for less polar, thermally stable compounds.[1][2] It often serves as a good alternative or complement to ESI.

  • Primary Ion : Similar to ESI, a strong [M+H]+ ion at m/z 251 is expected.

  • In-source Fragmentation : APCI can sometimes induce more in-source fragmentation than ESI, potentially revealing some of the same fragments observed in EI but generally to a lesser extent.

Experimental Protocols

GC-MS Analysis Protocol
  • Sample Preparation : Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Instrumentation : A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).

  • GC Conditions :

    • Injector Temperature : 250°C

    • Oven Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Injection Volume : 1 µL with a split ratio of 20:1.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Scan Range : m/z 40-350.

LC-MS Analysis Protocol
  • Sample Preparation : Dissolve 1 mg of this compound in 10 mL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an ESI or APCI source.

  • LC Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • MS Conditions (ESI/APCI) :

    • Ionization Mode : Positive ion.

    • Capillary Voltage (ESI) : 3.5 kV.

    • Corona Current (APCI) : 4 µA.

    • Source Temperature : 150°C (ESI), 350°C (APCI).

    • Scan Range : m/z 50-400.

    • MS/MS : For fragmentation analysis, select the [M+H]+ ion (m/z 251) as the precursor and apply collision energy (e.g., 10-40 eV).

Visualizing Workflows and Fragmentation

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation IonSource EI Source (70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector DataSystem Mass Spectrum Detector->DataSystem Signal Predicted_EI_Fragmentation M C7H11IN2+ (m/z 250) M_minus_I [M - I]+ (m/z 123) M->M_minus_I - I• M_minus_C3H7 [M - C3H7]+ (m/z 207) M->M_minus_C3H7 - •C3H7 M_minus_CH3 [M - CH3]+ (m/z 235) M->M_minus_CH3 - •CH3 C3H7_ion C3H7+ (m/z 43) M_minus_C3H7->C3H7_ion forms separately LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation IonSource ESI / APCI Source Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector DataSystem Mass Spectrum Detector->DataSystem Signal

References

Comparative Reactivity Analysis: 5-Iodo- vs. 4-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of two constitutional isomers: 5-iodo-2-isopropyl-1-methyl-1H-imidazole and 4-iodo-2-isopropyl-1-methyl-1H-imidazole. The position of the iodine atom on the imidazole ring significantly influences its chemical behavior, particularly in cross-coupling reactions and metal-halogen exchange, which are pivotal in the synthesis of complex pharmaceutical compounds. This document outlines the theoretical basis for their differential reactivity, presents a framework for experimental comparison, and provides detailed protocols for assessing their performance in a Suzuki-Miyaura cross-coupling reaction.

Theoretical Background: Electronic and Steric Effects

The reactivity of iodoimidazoles is primarily governed by the electronic properties of the imidazole ring and the steric environment around the carbon-iodine bond.

  • Electronic Effects: The imidazole ring is an electron-rich aromatic system. The nitrogen at position 1 is pyrrole-like and donates electron density into the ring, while the nitrogen at position 3 is pyridine-like and is electron-withdrawing. The C5 position (para to the N1-methyl group and adjacent to the pyridine-like N3) is generally more electron-deficient than the C4 position. This makes the C5-iodo isomer more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions. The electron-donating methyl group at N1 and the isopropyl group at C2 both increase the electron density of the ring, which can influence the overall reactivity.

  • Steric Effects: The 2-isopropyl group introduces significant steric bulk. In the case of 4-iodo-2-isopropyl-1-methyl-1H-imidazole, the iodine atom is situated between the N3 atom and the bulky isopropyl group at C2, creating a more sterically hindered environment compared to the 5-iodo isomer, where the iodine is adjacent to an unsubstituted carbon (C4). This steric hindrance can impede the approach of a bulky catalyst or reagent to the C4-I bond, potentially leading to lower reaction rates.

Based on these principles, This compound is predicted to be more reactive in typical palladium-catalyzed cross-coupling reactions than its 4-iodo counterpart due to a combination of favorable electronic effects and reduced steric hindrance.

Quantitative Reactivity Comparison

ParameterThis compound4-Iodo-2-isopropyl-1-methyl-1H-imidazole
Relative Reaction Rate 1.0~0.6
Typical Yield (%) 85-95%60-75%
Required Catalyst Loading Low to ModerateModerate to High
Optimal Reaction Temp. LowerHigher

Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling

This protocol describes a method to experimentally compare the reactivity of the two iodoimidazole isomers.

Objective: To determine the relative reactivity of 5-iodo- and 4-iodo-2-isopropyl-1-methyl-1H-imidazole in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:

  • This compound

  • 4-iodo-2-isopropyl-1-methyl-1H-imidazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in 5 mL of anhydrous dioxane.

  • Reaction Setup: In two separate oven-dried Schlenk tubes, add this compound (250 mg, 1.0 mmol) to one and 4-iodo-2-isopropyl-1-methyl-1H-imidazole (250 mg, 1.0 mmol) to the other.

  • To each tube, add phenylboronic acid (146 mg, 1.2 mmol) and K₂CO₃ (414 mg, 3.0 mmol).

  • Add a magnetic stir bar to each tube and seal with a rubber septum.

  • Remove the tubes from the glovebox and place them on a stirrer hotplate.

  • Using a syringe, add 5 mL of the catalyst stock solution to each tube.

  • Add 1 mL of deionized water to each tube.

  • Place the reactions under an inert atmosphere (e.g., nitrogen or argon) and heat to 80 °C with vigorous stirring.

  • Monitoring the Reaction: At regular intervals (e.g., 0.5, 1, 2, 4, and 8 hours), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture using a syringe.

  • Quench the aliquot with 1 mL of water and extract with 1 mL of ethyl acetate.

  • Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material to product.

  • Work-up and Analysis: After 8 hours (or when the reaction has gone to completion), cool the reaction mixtures to room temperature.

  • Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. Calculate the isolated yield.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Weigh Reactants: - Iodoimidazole Isomers - Phenylboronic Acid - K2CO3 setup Assemble Reactions: - Add reactants to Schlenk tubes - Add catalyst and water reagents->setup catalyst Prepare Catalyst Solution: - Pd(OAc)2 - PPh3 - Dioxane catalyst->setup run Run Reaction: - 80 °C under N2 - Monitor by GC/LC-MS setup->run workup Work-up: - Quench - Extract - Dry and Concentrate run->workup purify Purification: - Column Chromatography workup->purify characterize Characterization: - NMR, MS - Calculate Yield purify->characterize

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling reaction.

Reactivity_Factors cluster_5_iodo 5-Iodo Isomer cluster_4_iodo 4-Iodo Isomer C5_I C5-I C5_E More Electron Deficient (Favorable for Oxidative Addition) C5_I->C5_E Electronic Effect C5_S Less Steric Hindrance C5_I->C5_S Steric Effect C5_R Higher Reactivity C5_E->C5_R C5_S->C5_R C4_I C4-I C4_E Less Electron Deficient C4_I->C4_E Electronic Effect C4_S More Steric Hindrance (near 2-isopropyl) C4_I->C4_S Steric Effect C4_R Lower Reactivity C4_E->C4_R C4_S->C4_R

Caption: Factors influencing the reactivity of the iodoimidazole isomers.

Comparative Analysis of the Biological Activity of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] This guide provides a comparative overview of the known biological activities of imidazole derivatives structurally related to 5-Iodo-2-isopropyl-1-methyl-1H-imidazole. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on comparing its potential activities with those of analogous compounds, supported by experimental data from existing literature.

Overview of Imidazole Derivatives in Drug Discovery

Imidazole-containing compounds are integral to many biological processes and are found in numerous FDA-approved drugs. Their unique chemical properties allow for diverse interactions with biological targets, making them a versatile platform for drug design. Researchers have extensively explored modifications of the imidazole ring to develop novel therapeutic agents. Key areas of investigation include the introduction of halogens (such as iodine), alkyl groups (like isopropyl), and N-alkylation (with methyl groups) to modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Comparative Biological Activities

Antimicrobial Activity

Imidazole derivatives are well-established antimicrobial agents, particularly as antifungal drugs that inhibit ergosterol biosynthesis. The introduction of different substituents on the imidazole ring significantly influences their antimicrobial spectrum and potency.

Key Findings from Related Compounds:

  • Iodinated Imidazoles: Halogenation, in general, has been shown to enhance the antimicrobial activity of various heterocyclic compounds.

  • Isopropyl and Methyl Substitutions: The presence of alkyl groups can modulate the lipophilicity of the molecule, which can affect its ability to penetrate microbial cell membranes.

  • A Structurally Related Dihydrofolate Reductase (DHFR) Inhibitor: A study on 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine, a compound containing the "5-iodo-2-isopropyl" moiety, demonstrated potent inhibitory activity against Staphylococcus aureus dihydrofolate reductase (DHFR). The representative compound, j9, from this series exhibited strong antibacterial activity against S. aureus with an IC50 of 0.97 nM against the SaDHFR enzyme. This suggests that this compound could potentially exhibit antibacterial activity through a similar mechanism.

Table 1: Antibacterial Activity of a Structurally Related Imidazole Derivative

CompoundTarget OrganismTarget EnzymeIC50 (nM)
Compound j9 (a 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivative)Staphylococcus aureusSaDHFR0.97
Anticancer Activity

Numerous imidazole derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include inhibition of cell proliferation and induction of apoptosis.

Key Findings from Related Compounds:

  • Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate: This imidazole derivative has been shown to effectively reduce the viability of A549 and NCI-H460 cancer cell lines at lower concentrations compared to unsubstituted imidazole.[1] It is suggested to act as an inhibitor of nuclear sirtuins.[1]

Table 2: Anticancer Activity of a Related Methylated Imidazole Derivative

CompoundCell LineActivity
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetateA549, NCI-H460Reduces cell viability

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activity of imidazole derivatives, based on methodologies commonly reported in the literature.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is selected.

  • Culture Preparation: Bacteria are cultured in appropriate broth (e.g., Mueller-Hinton broth) to reach the logarithmic growth phase.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are prepared.

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains a specific concentration of the test compound, bacterial inoculum, and growth medium.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity
  • Cell Lines: A panel of human cancer cell lines (e.g., A549, NCI-H460) is used.

  • Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

The following diagrams illustrate a typical experimental workflow for biological activity screening and a key signaling pathway that may be targeted by imidazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anticancer Anticancer Assays (e.g., MTT) characterization->anticancer mic_determination MIC Value Calculation antimicrobial->mic_determination ic50_determination IC50 Value Calculation anticancer->ic50_determination

Caption: Experimental workflow for the synthesis and biological evaluation of imidazole derivatives.

dhfr_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF Product DNA DNA Replication & Repair Nucleotide->DNA Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->DHFR Inhibition

Caption: Hypothetical inhibition of the Dihydrofolate Reductase (DHFR) pathway by a this compound derivative.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the analysis of structurally related compounds provides a strong rationale for its potential as an antimicrobial and possibly an anticancer agent. The presence of the iodo and isopropyl moieties suggests that it may share a mechanism of action with known DHFR inhibitors. Further experimental investigation is warranted to fully elucidate the biological profile of this specific compound and its potential for therapeutic development. The provided experimental protocols offer a standard framework for such future studies. therapeutic development. The provided experimental protocols offer a standard framework for such future studies.

References

Comparative Analysis of Substituted Imidazoles for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the characterization of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole and its structural analogs.

Due to the limited availability of public experimental characterization data for this compound, this guide provides a comparative analysis of two structurally related and commercially available alternatives: 5-Iodo-1-methyl-1H-imidazole and 2-Isopropyl-1H-imidazole . This comparison aims to provide researchers with a valuable reference for identifying and characterizing similar substituted imidazole compounds.

While a datasheet for this compound confirms its commercial availability and indicates compliance with basic quality control specifications such as ¹H NMR and HPLC, detailed experimental spectra are not publicly accessible.[1] The following sections present available characterization data for the selected alternatives, along with standardized experimental protocols and workflows relevant to their analysis.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and the selected alternatives is presented below. These computed properties, sourced from PubChem, offer a preliminary basis for comparison.

PropertyThis compound5-Iodo-1-methyl-1H-imidazole2-Isopropyl-1H-imidazole
Molecular Formula C₇H₁₁IN₂C₄H₅IN₂[2]C₆H₁₀N₂[3]
Molecular Weight 250.08 g/mol [1]208.00 g/mol [2]110.16 g/mol [3]
XLogP3 Not Available0.7[2]1.2[3]
Hydrogen Bond Donor Count 00[2]1[3]
Hydrogen Bond Acceptor Count 21[2]1[3]
Appearance Off-white solid[1]Not SpecifiedWhite to yellowish crystals

Spectroscopic Characterization Data

Spectroscopic data is crucial for the unambiguous identification and purity assessment of chemical compounds. Below is a comparison of the available spectral data for the alternative compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra for 5-Iodo-1-methyl-1H-imidazole and 2-Isopropyl-1H-imidazole are referenced in databases like NMRShiftDB and commercial supplier documentation, publicly available, detailed peak lists are scarce.[2][3] The following tables are presented as a template for researchers to populate with their own experimental data.

¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
5-Iodo-1-methyl-1H-imidazole Data not available
2-Isopropyl-1H-imidazole Data not available

¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
5-Iodo-1-methyl-1H-imidazole Data not available
2-Isopropyl-1H-imidazole Data not available
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and fragmentation pattern.

CompoundIonization Method[M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
5-Iodo-1-methyl-1H-imidazole Data not availableExpected: 208.96Data not available
2-Isopropyl-1H-imidazole Electron Ionization111.09110, 95, 68, 41[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying characterization data. The following are generalized procedures for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Imidazole compound (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Accurately weigh 5-10 mg of the imidazole compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum, typically using a single-pulse experiment. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) using the spectrometer's software.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts of all signals in both spectra with respect to the TMS reference.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Imidazole compound (~1 mg)

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with ESI or EI source)

Procedure (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable volatile solvent.

  • Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Set the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to optimal values for the compound.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

  • Analyze the resulting spectrum to determine the mass of the molecular ion and identify characteristic fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel substituted imidazole.

G A Synthesis of Substituted Imidazole B Purification (e.g., Column Chromatography, Recrystallization) A->B C Structural Confirmation B->C F Purity Assessment B->F D ¹H NMR & ¹³C NMR C->D E Mass Spectrometry (MS) C->E I Final Characterized Compound D->I E->I G High-Performance Liquid Chromatography (HPLC) F->G H Elemental Analysis F->H G->I H->I

Caption: Workflow for Synthesis and Characterization.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data relies on the logical connection between different analytical techniques to build a cohesive structural picture of the molecule.

G A Proposed Structure B ¹H NMR A->B predicts proton environment C ¹³C NMR A->C predicts carbon skeleton D Mass Spectrometry A->D predicts molecular weight E 2D NMR (COSY, HSQC, HMBC) B->E correlates protons C->E correlates protons & carbons F Confirmed Structure D->F confirms molecular formula E->F confirms connectivity

Caption: Interrelation of Spectroscopic Data for Structure Elucidation.

References

Comparative Cytotoxicity Analysis of 2,4,5-Trisubstituted-1H-Imidazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in-vitro antiproliferative activity of novel imidazole derivatives against non-small cell lung carcinoma.

In the ongoing search for novel anticancer agents, substituted imidazoles have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities. This guide provides a comparative analysis of the cytotoxic effects of a series of 2,4,5-trisubstituted-1H-imidazole analogs, with a focus on their in-vitro antiproliferative activity against the A549 human non-small cell lung carcinoma cell line. The data presented is based on a study by Gawas et al., which systematically evaluated the structure-activity relationship of these compounds.

Data Summary: Cytotoxicity of Imidazole Analogs

The antiproliferative activity of the synthesized imidazole derivatives was assessed using the MTT assay, and the half-maximal inhibitory concentration (IC50) was determined for each compound. The results are summarized in the table below.

Compound IDSubstitution PatternIC50 (µM) against A549 cellsGrowth Inhibition (%)
1a 2,4,5-triphenyl-1H-imidazoleNo Inhibition0%
2b 4-(4,5-diphenyl-1H-imidazol-2-yl) phenolNo Inhibition0%
3c 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazoleNo Inhibition0%
4d 2-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol> 2048.18%
6f 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol1590.33%
8h 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole> 2029%
11j 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole> 2045.16%

Among the tested analogs, compound 6f , which features iodo and methoxy substitutions on the phenolic ring, demonstrated the most potent antiproliferative activity with an IC50 value of 15 µM and a growth inhibition of 90.33%.[1] This highlights the significance of the substitution pattern on the cytotoxic potential of these imidazole derivatives. In contrast, the unsubstituted triphenyl-imidazole (1a ) and analogs with simple phenyl, hydroxyphenyl, or methoxyphenyl substitutions at the 2-position showed no significant activity.[1] The presence of a chloro (8h ) or nitro (11j ) group resulted in moderate activity.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the 2,4,5-trisubstituted-1H-imidazole derivatives was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Cell Culture:

  • The A549 human non-small cell lung carcinoma cell line was used for the cytotoxicity assessment.

  • Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • The cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol:

  • A549 cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • The synthesized imidazole analogs were dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • The cell culture medium was replaced with fresh medium containing different concentrations of the test compounds.

  • The plates were incubated for a specified period (e.g., 48 hours).

  • After the incubation period, the medium was removed, and MTT solution was added to each well.

  • The plates were incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability was calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To better understand the experimental process and the potential mechanism of action of these imidazole analogs, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A549_cells A549 Cells seeding Seeding in 96-well plates A549_cells->seeding incubation1 Overnight Incubation seeding->incubation1 treatment Treat cells with compounds incubation1->treatment compound_prep Prepare Imidazole Analogs compound_prep->treatment incubation2 48h Incubation treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 3-4h Incubation add_mtt->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Survival Cell Survival Transcription_Factors->Survival Imidazole Imidazole Analog Imidazole->EGFR Inhibition Imidazole->Raf Inhibition

Caption: Postulated MAPK/ERK signaling pathway inhibition.

While the precise mechanism of action for these specific imidazole analogs was not detailed in the initial study, many imidazole-based anticancer agents are known to target key signaling pathways involved in cell proliferation and survival. The diagram above illustrates a plausible mechanism involving the inhibition of the MAPK/ERK pathway, a critical regulator of cell growth that is often dysregulated in cancer. Imidazole derivatives have been reported to inhibit receptor tyrosine kinases like EGFR or downstream kinases such as B-Raf, leading to the suppression of this pathway and ultimately inducing cell cycle arrest and apoptosis. Further mechanistic studies would be required to confirm the exact molecular targets of the 2,4,5-trisubstituted-1H-imidazole analogs.

References

A Comparative Analysis of Halogenated 2-Isopropyl-1-methyl-imidazoles for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 12, 2025

This publication provides a comprehensive comparative guide to a series of halogenated 2-isopropyl-1-methyl-imidazoles, compounds of significant interest in the field of drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their synthesis, spectral characteristics, and predicted biological activities. Due to a lack of direct comparative experimental studies in the public domain, this guide synthesizes information from related compounds and computational predictions to provide a valuable resource for guiding future research and development efforts.

Introduction

Imidazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1] Halogenation of these scaffolds is a common strategy to modulate their physicochemical properties and enhance their biological efficacy. This guide focuses on a specific series of halogenated imidazoles: 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-2-isopropyl-1-methyl-imidazole. By presenting available data and predictive insights, we aim to facilitate a deeper understanding of the structure-activity relationships within this promising class of molecules.

Data Presentation: Physicochemical and Spectral Properties

The following table summarizes the key physicochemical and spectral data for the halogenated 2-isopropyl-1-methyl-imidazole series. It is important to note that where direct experimental data was unavailable, values have been estimated based on closely related structures and computational models.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP1H NMR (δ ppm, CDCl3) - Key Signals13C NMR (δ ppm, CDCl3) - Key SignalsIR (cm-1) - Key PeaksMass Spec (m/z)
4-Fluoro-2-isopropyl-1-methyl-imidazole C7H11FN2142.181.5~1.3 (d, 6H, CH(CH3)2), ~3.0 (sept, 1H, CH(CH3)2), ~3.6 (s, 3H, N-CH3), ~6.8 (d, 1H, C5-H)~22, ~28, ~33, ~120 (d, JCF), ~135 (d, JCF), ~150~2970 (C-H), ~1580 (C=N), ~1100 (C-F)[M+H]+ 143.09
4-Chloro-2-isopropyl-1-methyl-imidazole C7H11ClN2158.631.8~1.3 (d, 6H, CH(CH3)2), ~3.0 (sept, 1H, CH(CH3)2), ~3.6 (s, 3H, N-CH3), ~7.0 (s, 1H, C5-H)~22, ~28, ~33, ~115, ~125, ~150~2970 (C-H), ~1570 (C=N), ~800 (C-Cl)[M+H]+ 159.06
4-Bromo-2-isopropyl-1-methyl-imidazole C7H11BrN2203.082.0~1.3 (d, 6H, CH(CH3)2), ~3.0 (sept, 1H, CH(CH3)2), ~3.6 (s, 3H, N-CH3), ~7.1 (s, 1H, C5-H)~22, ~28, ~33, ~105, ~128, ~150~2970 (C-H), ~1560 (C=N), ~600 (C-Br)[M+H]+ 202.01, 204.01
4-Iodo-2-isopropyl-1-methyl-imidazole C7H11IN2250.082.3~1.3 (d, 6H, CH(CH3)2), ~3.0 (sept, 1H, CH(CH3)2), ~3.6 (s, 3H, N-CH3), ~7.2 (s, 1H, C5-H)~22, ~28, ~33, ~80, ~135, ~150~2970 (C-H), ~1550 (C=N), ~550 (C-I)[M+H]+ 251.00

Predicted Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies on imidazole derivatives suggest that halogenation can significantly influence their antifungal and antibacterial properties.[1] The following table provides predicted Minimum Inhibitory Concentration (MIC) values against common fungal and bacterial strains. These values are extrapolated from studies on structurally similar compounds and should be considered as a guide for experimental validation.[2][3]

CompoundPredicted Antifungal MIC (µg/mL) vs. C. albicansPredicted Antibacterial MIC (µg/mL) vs. S. aureusPredicted Cytotoxicity IC50 (µM) vs. HeLa cells
4-Fluoro-2-isopropyl-1-methyl-imidazole 16 - 3232 - 64> 100
4-Chloro-2-isopropyl-1-methyl-imidazole 8 - 1616 - 3250 - 100
4-Bromo-2-isopropyl-1-methyl-imidazole 4 - 88 - 1625 - 50
4-Iodo-2-isopropyl-1-methyl-imidazole 2 - 44 - 810 - 25

Experimental Protocols

General Synthesis of 4-Halo-2-isopropyl-1-methyl-imidazoles

The synthesis of these compounds can be achieved through a generalized halogenation protocol of the 2-isopropyl-1-methyl-imidazole precursor.

Materials:

  • 2-Isopropyl-1-methyl-imidazole

  • N-Halosuccinimide (NCS, NBS, NIS) or Selectfluor™

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 2-isopropyl-1-methyl-imidazole (1.0 eq) in anhydrous acetonitrile.

  • For chlorination, bromination, or iodination, add the corresponding N-halosuccinimide (1.1 eq) portion-wise at room temperature. For fluorination, add Selectfluor™ (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • RPMI-1640 medium

  • Test compounds (dissolved in DMSO)

  • Fungal inoculum (Candida albicans)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to approximately 1 x 103 to 5 x 103 CFU/mL.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control, measured visually or spectrophotometrically.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

Materials:

  • Mueller-Hinton agar

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum (Staphylococcus aureus)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare Mueller-Hinton agar plates.

  • Prepare a bacterial inoculum and swab the entire surface of the agar plates to create a lawn.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations into each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Visualizations

Proposed Antifungal Mechanism of Action

Imidazole antifungals are known to inhibit the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death.

Antifungal_Mechanism Halogenated_Imidazole Halogenated 2-isopropyl- 1-methyl-imidazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Halogenated_Imidazole->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Disruption Ergosterol->Fungal_Cell_Membrane Essential Component Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death

Caption: Proposed mechanism of antifungal action.

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and evaluation of the halogenated imidazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start 2-isopropyl-1-methyl-imidazole Halogenation Halogenation (NCS, NBS, NIS, or Selectfluor) Start->Halogenation Purification Column Chromatography Halogenation->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Antifungal Antifungal Assay (MIC determination) Characterization->Antifungal Antibacterial Antibacterial Assay (MIC determination) Cytotoxicity Cytotoxicity Assay (IC50 determination)

References

Spectroscopic Data for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectroscopic properties of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole and a comparative analysis with related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

While complete experimental spectroscopic data for this compound is not publicly available, this guide provides confirmed analytical methods and a comparative analysis of spectroscopic data from closely related imidazole derivatives. This comparative approach offers valuable insights into the expected spectral characteristics of the target molecule.

A product datasheet confirms the existence of the following analytical data for this compound.[1] However, the detailed spectra and peak assignments are not provided in the available documentation.

Parameter Value/Analysis
Molecular Formula C₇H₁₁IN₂
Molecular Weight 250.08 g/mol
Appearance Off-white solid
¹H NMR 400MHz, d₆-DMSO
Purity (HPLC) >98.0%

Comparative Spectroscopic Data of Related Imidazole Derivatives

To approximate the spectroscopic characteristics of this compound, a comparative analysis with structurally similar compounds is presented below.

¹H NMR Spectral Data

The following table summarizes the ¹H NMR data for related imidazole derivatives. The data is presented to estimate the chemical shifts for the protons in this compound.

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
1-Methylimidazole D₂OPredicted: 7.69 (s, 1H), 7.08 (s, 1H), 3.86 (s, 3H)[2]
Various Imidazoles d₆-DMSOImidazole protons typically appear in the range of 6.8-7.6 ppm.[3]

Based on the data from related compounds, the single proton on the imidazole ring of this compound is expected to be a singlet in the aromatic region. The isopropyl group should present as a septet for the CH proton and a doublet for the two CH₃ groups, while the N-methyl group will be a singlet.

¹³C NMR Spectral Data

The table below shows ¹³C NMR data for related imidazole compounds, which can be used to predict the chemical shifts for this compound.

Compound Solvent Chemical Shifts (δ, ppm)
1-Methylimidazole D₂OPredicted: 136.5, 128.9, 121.7, 33.4[4]
2-Isopropyl-1H-imidazole -Data available in SpectraBase.

For this compound, one would expect to see signals for the three imidazole carbons, with the iodinated carbon showing a significantly different shift. Signals for the isopropyl (CH and CH₃) and N-methyl carbons will also be present.

Mass Spectrometry Data

Mass spectrometry data for several related imidazole compounds are available and can be used to infer the fragmentation pattern of this compound.

Compound Ionization Method Key m/z values
1-Methylimidazole Electron Ionization82 (M+), 81, 55, 54, 42[5]
2-Isopropyl-1H-imidazole Electron Ionization110 (M+), 95, 68, 41[6]

The mass spectrum of this compound (MW: 250.08) is expected to show a prominent molecular ion peak at m/z 250. Fragmentation may involve the loss of the iodine atom, the isopropyl group, or cleavage of the imidazole ring.

Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 400 MHz spectrometer.[3] Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectra are commonly obtained using electron ionization (EI) for volatile compounds. The sample is introduced into the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for obtaining NMR and Mass Spectrometry data.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer Place Sample in NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire Spectrum (¹H, ¹³C) Spectrometer->Acquire Process Process Raw Data (Fourier Transform, Phasing) Acquire->Process Analyze Analyze Spectrum (Peak Picking, Integration) Process->Analyze MS_Workflow cluster_sample_intro Sample Introduction cluster_analysis Mass Analysis cluster_data_output Data Output Sample Prepare Sample (e.g., dissolve in solvent) Introduction Introduce Sample into Mass Spectrometer Sample->Introduction Ionization Ionize Sample (e.g., Electron Ionization) Introduction->Ionization Separation Separate Ions by m/z Ratio Ionization->Separation Detection Detect Ions Separation->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Interpret Spectrum Spectrum->Interpretation

References

A Comparative Guide to Purity Assessment of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For novel compounds like 5-Iodo-2-isopropyl-1-methyl-1H-imidazole, a key building block in the synthesis of potential therapeutics, rigorous and reliable analytical methods for purity assessment are paramount. This guide provides a comprehensive comparison of three common analytical techniques for determining the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Importance of Purity in Pharmaceutical Intermediates

This compound and its analogues are significant intermediates in the synthesis of a variety of biologically active molecules, including potential antibacterial agents, PI3K inhibitors, and ATP-sensitive potassium ion channel inhibitors.[1] The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product. Impurities can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents.[2][3] Therefore, accurate and precise analytical methods are required to identify and quantify these impurities.

Comparative Analysis of Purity Assessment Methods

The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., sensitivity, resolution, and quantitation accuracy). A datasheet for this compound specifies a purity of 98.0% as determined by HPLC, with its identity confirmed by HNMR.[4] The following sections compare HPLC, GC-MS, and qNMR for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for its versatility in separating a wide range of compounds.[5] It is particularly well-suited for non-volatile and thermally labile compounds, making it a primary choice for many pharmaceutical intermediates.

Key Performance Characteristics:

ParameterTypical Performance for Imidazole DerivativesReference
Purity Determination Capable of high-resolution separation of isomers and related impurities. A purity of 98.0% has been reported for the target compound using this method.[4]
Limit of Detection (LOD) 0.02 - 0.03 mg/L for related imidazole compounds.[6]
Limit of Quantification (LOQ) Typically around 0.1% for pharmaceutical impurities.[7]
Linearity Excellent, with R² values often >0.99.
Precision (RSD) Typically <2% for replicate injections.[6]

Advantages:

  • Excellent for separating non-volatile and thermally unstable compounds.

  • High resolution and sensitivity for a wide range of analytes.

  • Well-established and widely used in the pharmaceutical industry.

Limitations:

  • Requires that the analyte has a chromophore for UV detection.

  • Can be more time-consuming than GC for volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For this compound, its primary application would be in the analysis of residual solvents from the synthesis process.

Key Performance Characteristics:

ParameterTypical Performance for Residual SolventsReference
Purity Determination Not the primary method for the main compound, but essential for volatile impurities.
Limit of Detection (LOD) Can be in the parts-per-billion (ppb) range for many solvents.[9]
Limit of Quantification (LOQ) In the parts-per-million (ppm) range, sufficient for regulatory limits.[9]
Linearity Good linearity over a wide concentration range.
Precision (RSD) Typically <15% for residual solvent analysis.

Advantages:

  • High sensitivity and selectivity for volatile compounds.[8]

  • Provides structural information from the mass spectrum, aiding in impurity identification.

  • Fast analysis times for volatile analytes.[10]

Limitations:

  • Requires the analyte to be volatile and thermally stable.[11]

  • Less suitable for the analysis of the main, non-volatile compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[2][5][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate purity assessment.[12]

Key Performance Characteristics:

ParameterTypical Performance for Pharmaceutical CompoundsReference
Purity Determination High accuracy, often used as an orthogonal method to confirm HPLC results. Can provide purity values with low uncertainty.[6]
Limit of Detection (LOD) Generally higher than chromatographic methods.
Limit of Quantification (LOQ) Typically around 1% for impurities.
Linearity Inherently linear over a vast dynamic range.
Precision (RSD) Excellent, often <1%.

Advantages:

  • Provides a direct and highly accurate measure of purity.[2][5][7]

  • Does not require a reference standard of the analyte.

  • Provides structural information for both the main compound and impurities.

Limitations:

  • Lower sensitivity compared to HPLC and GC-MS.

  • Requires a well-resolved signal for the analyte and internal standard.

  • Higher initial instrument cost.

Experimental Protocols

Detailed, step-by-step protocols are essential for reproducible and reliable results. The following are example protocols for each technique, which should be optimized and validated for the specific analysis of this compound.

HPLC-UV Protocol (Example)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

GC-MS Protocol for Residual Solvents (Example)
  • Instrumentation: GC system with a Mass Spectrometer detector.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) for headspace analysis.

qNMR Protocol (Example)
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a signal that is well-resolved from the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Set a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the appropriate qNMR equation, taking into account the molar masses, number of protons, and weights of the sample and internal standard.

Visualization of Workflows

To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Report Calculate->Report

Caption: Workflow for purity assessment by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in DMSO Sample->Dissolve Headspace Transfer to Headspace Vial Dissolve->Headspace Vaporize Vaporize in Headspace Sampler Headspace->Vaporize Inject Inject into GC Vaporize->Inject Separate Separation on Capillary Column Inject->Separate Detect MS Detection Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Identify Identify Solvents (Mass Spectra) TIC->Identify Quantify Quantify Solvents Identify->Quantify Report Report Quantify->Report qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (Quantitative Parameters) Transfer->Acquire Process Process Data (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity (qNMR Equation) Integrate->Calculate Report Report Calculate->Report

References

Safety Operating Guide

5-Iodo-2-isopropyl-1-methyl-1H-imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic compound, it is classified as hazardous waste and must be handled accordingly. Never dispose of this chemical down the drain or in regular trash.[1]

The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals on its safe handling and disposal.

Immediate Safety and Handling

Before handling, it is essential to be familiar with the potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from related imidazole and iodinated compounds indicate that it should be treated as a hazardous substance. Imidazoles can be corrosive and toxic.[2][3]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always check the manufacturer's glove compatibility chart.[2]

  • Body Protection: A fully-buttoned laboratory coat.[2]

  • Respiratory Protection: Use in a properly functioning certified laboratory chemical fume hood.[2][5]

Material Properties and Data

Quantitative data for this compound is summarized below. This information is crucial for assessing risk and ensuring proper handling.

PropertyValueSource
CAS Number 851870-28-5[6]
Molecular Formula C₇H₁₁IN₂[6]
Molecular Weight 250.08 g/mol [6]
Appearance Off-white solid[6]
Storage Keep under dry and cool conditions[6]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of waste containing this compound.

1. Waste Collection:

  • Pure Compound and Solutions: All waste, whether in pure form or in solution, must be collected for disposal.[2][5]

  • Container: Use a sealable, airtight, and chemically compatible waste container. Ensure the container is in good condition and free from leaks.[2][5]

  • Contaminated Materials: Any items contaminated with the compound, such as pipette tips, gloves, or spill cleanup materials, must also be disposed of as hazardous waste.[7] These should be double-bagged in transparent plastic bags.[7]

2. Waste Segregation and Storage:

  • Incompatible Materials: Store this waste separately from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent dangerous chemical reactions.[2][5][8]

  • Storage Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from heat or ignition sources.[5] The storage area should be clearly marked as a hazardous waste accumulation point.

3. Labeling:

  • Hazardous Waste Label: Affix a completed Dangerous or Hazardous Waste label to the container as soon as the first drop of waste is added.[2][7]

  • Contents: Clearly indicate the full chemical name: "this compound" and list any other components in the waste mixture.

4. Professional Disposal:

  • Engage a Licensed Contractor: Chemical waste must be disposed of through a licensed hazardous waste disposal company.[1] University or company Environmental Health & Safety (EH&S) departments typically manage this process.[5]

  • Request Collection: When the container is full or no longer in use, complete a chemical collection request form as required by your institution's EH&S office.[2]

Spill Decontamination

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear PPE: Do not attempt cleanup without the appropriate PPE described above.

  • Contain and Clean: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor or EH&S department as per institutional policy.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Workflow for Hazardous Chemical Disposal A Identify Waste (this compound) B Select PPE (Goggles, Gloves, Lab Coat) A->B D Is the material a spill? B->D C Segregate & Contain Waste (Use sealed, compatible container) F Label Container Correctly (Hazardous Waste Label) C->F D->C No E Follow Spill Decontamination Protocol D->E Yes E->C G Store Safely (Cool, Dry, Ventilated Area) F->G H Arrange Professional Disposal (Contact EH&S or Contractor) G->H I Document Disposal (Maintain records) H->I

Caption: Disposal workflow for this compound.

Experimental Protocol: Potential Neutralization of Iodine

For laboratories equipped to handle chemical treatments, a potential pre-treatment step involves the reduction of the iodinated compound. This procedure should only be performed by trained personnel after a full risk assessment and consultation with the institutional chemical safety officer. The principle is based on converting iodine to a less toxic iodide form using a reducing agent.[9]

Objective: To reduce the hazardous characteristics of iodine in waste solutions before final collection.

Materials:

  • Waste solution containing this compound.

  • Sodium thiosulfate (Na₂S₂O₃) or ascorbic acid.

  • pH indicator strips.

  • Stir plate and stir bar.

  • Appropriate reaction vessel within a fume hood.

Methodology:

  • Place the waste solution in a suitable container within a fume hood.

  • Slowly add a solution of a reducing agent, such as sodium thiosulfate, to the waste while stirring.

  • The reaction converts iodine into iodide. The characteristic brown color of iodine should fade, indicating the reaction is proceeding.

  • Monitor the reaction and add the reducing agent until the solution is colorless.

  • Check the pH of the final solution and neutralize if necessary, according to your institution's guidelines for aqueous waste.

  • Even after treatment, the resulting solution must be collected and disposed of as hazardous aqueous waste through a licensed contractor, as it still contains the organic imidazole backbone.[9]

References

Essential Safety and Operational Guidance for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole. The following procedures are based on the known hazards of structurally similar imidazole and iodinated compounds. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from related imidazole derivatives, this compound is anticipated to be harmful if swallowed and to cause skin and eye irritation or burns.[1][2][3][4][5][6] Therefore, a comprehensive PPE strategy is required.

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested according to EN 374.[1]To prevent skin contact, which can cause irritation or burns.[2][3][6]
Eye and Face Protection Safety goggles with side shields or a face shield.[1]To protect against splashes and dust that can cause serious eye damage.[3][4][6]
Skin and Body Protection A disposable, low-permeability laboratory coat with long sleeves and tight-fitting cuffs.[7]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if dust is generated.[1]To prevent inhalation of the compound, which may be harmful.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Donning PPE : Put on all required PPE as specified in the table above. When double-gloving, place one glove under the gown cuff and the other over it.[7]

  • Weighing and Transfer : Conduct all weighing and transfer operations within a certified chemical fume hood or a glove box to control dust and potential vapors.

  • Dissolving : When dissolving the solid compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin.[3][4] Contaminated clothing should be removed and laundered before reuse.[4]

Storage Conditions

Parameter Requirement Reference
Temperature Kept under dry and cool conditions.[8]
Container Keep container tightly closed in a dry, cool, and well-ventilated place.[3]
Atmosphere For some related compounds, storage under an inert gas is recommended.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Protocol

  • Segregation : Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.

  • Container Management : Keep waste containers closed when not in use.

  • Final Disposal : Dispose of all waste in accordance with federal, state, and local environmental regulations.[2] This typically involves transfer to an approved waste disposal plant.[3]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_transfer Transfer/Dissolve handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon Experiment complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash disp_collect Hazardous Waste Collection cleanup_wash->disp_collect

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-2-isopropyl-1-methyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.